molecular formula C6H11N3O2 B085624 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione CAS No. 1005-88-5

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Cat. No.: B085624
CAS No.: 1005-88-5
M. Wt: 157.17 g/mol
InChI Key: PXVDMBBBYFDCPO-UHFFFAOYSA-N
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Description

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C6H11N3O2 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-5-ethyl-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-3-6(2)4(10)9(7)5(11)8-6/h3,7H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVDMBBBYFDCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395319
Record name 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-88-5
Record name 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a plausible and scientifically supported synthetic pathway based on established methodologies for analogous 3-aminohydantoin derivatives.

Introduction

This compound belongs to the 3-aminohydantoin class of compounds. Hydantoin derivatives are known to exhibit a wide range of biological activities, and the introduction of an amino group at the N-3 position can significantly modulate their pharmacological properties. Notably, several 3-aminohydantoins have been investigated for their anticonvulsant and other central nervous system activities. This guide details a proposed two-step synthetic route, commencing with the well-established Bucherer-Bergs reaction to form the hydantoin core, followed by a subsequent amination step.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two primary stages:

  • Step 1: Synthesis of 5-Ethyl-5-methylimidazolidine-2,4-dione via the Bucherer-Bergs reaction.

  • Step 2: N-Amination of 5-Ethyl-5-methylimidazolidine-2,4-dione to yield the final product.

The overall proposed synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: N-Amination 2-Butanone 2-Butanone Reagents1 KCN, (NH4)2CO3 Ethanol/Water 2-Butanone->Reagents1 Reaction Hydantoin 5-Ethyl-5-methyl- imidazolidine-2,4-dione Reagents1->Hydantoin Formation Hydantoin_step2 5-Ethyl-5-methyl- imidazolidine-2,4-dione Reagents2 Hydrazine Hydrate (or other aminating agent) Hydantoin_step2->Reagents2 Reaction Final_Product 3-Amino-5-ethyl-5-methyl- imidazolidine-2,4-dione Reagents2->Final_Product Formation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Ethyl-5-methylimidazolidine-2,4-dione

This step utilizes the Bucherer-Bergs reaction, a well-documented method for the synthesis of 5,5-disubstituted hydantoins from ketones.

Reaction Scheme:

Bucherer_Bergs Butanone 2-Butanone Plus1 + Butanone->Plus1 Reagents KCN + (NH4)2CO3 Plus1->Reagents Arrow -> Reagents->Arrow Hydantoin 5-Ethyl-5-methylimidazolidine-2,4-dione Arrow->Hydantoin

Caption: Bucherer-Bergs reaction for 5-Ethyl-5-methylimidazolidine-2,4-dione.

Detailed Protocol (Adapted from literature for analogous compounds):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-butanone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).

  • Add a 1:1 mixture of ethanol and water as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to 60-70 °C with continuous stirring.

  • Maintain the reaction at this temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with a dilute mineral acid (e.g., HCl) to a pH of approximately 6. This should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen cyanide gas.

  • The product, 5-ethyl-5-methylhydantoin, is expected to precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain the purified 5-ethyl-5-methylhydantoin.

Quantitative Data for 5-Ethyl-5-methylimidazolidine-2,4-dione (Precursor):

PropertyValue
Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS Number 5394-36-5
Melting Point 144-150 °C
Appearance White crystalline solid

Note: The yield for this specific reaction is not documented and would need to be determined experimentally.

Step 2: N-Amination of 5-Ethyl-5-methylimidazolidine-2,4-dione

This proposed step involves the introduction of an amino group at the N-3 position of the hydantoin ring. The reaction of hydantoins with hydrazine is a known method for the synthesis of 3-aminohydantoins.

Reaction Scheme:

N_Amination Hydantoin 5-Ethyl-5-methyl- imidazolidine-2,4-dione Plus + Hydantoin->Plus Hydrazine Hydrazine Hydrate Plus->Hydrazine Arrow -> Hydrazine->Arrow Aminohydantoin 3-Amino-5-ethyl-5-methyl- imidazolidine-2,4-dione Arrow->Aminohydantoin

Caption: N-Amination of the hydantoin precursor.

Proposed Protocol (Based on general procedures for 3-aminohydantoins):

  • In a round-bottom flask, dissolve the synthesized 5-ethyl-5-methylhydantoin (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess solvent and hydrazine hydrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane) to yield this compound.

Quantitative Data for this compound (Target Molecule):

PropertyValue
Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
CAS Number Not assigned (as of available data)
Melting Point Not reported
Appearance To be determined
Yield To be determined
Spectral Data (NMR, IR, MS) Not reported

Disclaimer: The experimental protocol and quantitative data for the N-amination step are predictive and based on established chemical principles for similar transformations. Experimental validation is required to determine the optimal reaction conditions, yields, and physicochemical properties of the final product.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available in the public domain, the 3-aminohydantoin scaffold is associated with various pharmacological activities, most notably as anticonvulsant agents.

Logical Relationship of Potential Biological Investigation:

Biological_Investigation Target_Molecule 3-Amino-5-ethyl-5-methyl- imidazolidine-2,4-dione Screening In vitro/In vivo Screening Target_Molecule->Screening Anticonvulsant_Activity Anticonvulsant Activity Screening->Anticonvulsant_Activity Ion_Channel_Modulation Ion Channel Modulation (e.g., Sodium, Calcium channels) Anticonvulsant_Activity->Ion_Channel_Modulation Neurotransmitter_Modulation Neurotransmitter System Modulation (e.g., GABAergic) Anticonvulsant_Activity->Neurotransmitter_Modulation

Caption: Potential workflow for investigating the biological activity of the target molecule.

The anticonvulsant effect of many hydantoin-based drugs is attributed to their ability to modulate voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the propagation of seizure activity. It is also plausible that 3-aminohydantoins could interact with other targets within the central nervous system, such as calcium channels or GABAergic systems. Further research, including in vitro binding assays and in vivo animal models of epilepsy, would be necessary to elucidate the specific mechanism of action and therapeutic potential of this compound.

Conclusion

This technical guide outlines a feasible synthetic route for this compound, leveraging the robust Bucherer-Bergs reaction followed by a proposed N-amination step. While a detailed experimental protocol and comprehensive analytical data for the target molecule are not currently available in published literature, the provided information serves as a strong foundation for researchers and drug development professionals to initiate its synthesis and subsequent biological evaluation. The structural similarity to known anticonvulsant agents suggests that this compound is a worthwhile candidate for further investigation in the field of neuroscience and medicinal chemistry.

Physicochemical Properties of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione is a heterocyclic organic compound belonging to the hydantoin class. Due to the biological significance of the hydantoin scaffold in medicinal chemistry, understanding the physicochemical properties of its derivatives is crucial for drug design and development. This technical guide provides a comprehensive overview of the predicted and analogous physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its characterization. As experimental data for this specific compound is scarce in publicly available literature, this guide leverages data from structurally similar compounds and established analytical methodologies to provide a robust framework for its scientific investigation.

Chemical Structure and Identification

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₁₁N₃O₂

  • Molecular Weight: 157.17 g/mol

  • CAS Number: 89539-39-9

  • Canonical SMILES: CCC1(C)C(=O)N(C(=O)N1)N

Predicted and Analogous Physicochemical Properties

Table 1: Physicochemical Data of Analogous Hydantoin Derivatives

Property5-Ethyl-5-methylhydantoin[1][2]5-Methylhydantoin[3]
Molecular Formula C₆H₁₀N₂O₂C₄H₆N₂O₂
Molecular Weight 142.16 g/mol 114.10 g/mol
Melting Point 144-150 °CNot available
Boiling Point No data availableNo data available
Solubility in Water Approx. 5 g/L at 25°C[4]Data not readily available
logP (predicted) 0.2-0.6
pKa Not availableData available in IUPAC Digitized pKa Dataset[3]

Note: The addition of a 3-amino group to the hydantoin ring is expected to increase polarity and may influence the melting point, solubility, and pKa compared to its non-aminated counterpart, 5-ethyl-5-methylhydantoin.

Experimental Protocols for Physicochemical Characterization

To obtain accurate data for this compound, the following experimental protocols are recommended.

Melting Point Determination

The melting point is a critical indicator of purity.[5]

  • Apparatus: Mel-Temp apparatus or Thiele tube.[5]

  • Procedure (Capillary Method):

    • A small, finely ground sample of the compound is packed into a capillary tube, sealed at one end.[6]

    • The capillary tube is placed in the heating block of the melting point apparatus.[7]

    • The sample is heated at a controlled rate (approximately 1-2°C per minute) near the expected melting point.[7]

    • The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point.[7]

  • Note: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.[5]

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key characteristic.

  • Apparatus: Thiele tube or a micro-boiling point apparatus.[8][9]

  • Procedure (Capillary Method):

    • A small amount of the liquid is placed in a fusion tube.[8][10]

    • A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[8][10]

    • The apparatus is heated slowly and uniformly.[8]

    • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Solubility, particularly in aqueous and organic solvents, is a fundamental property for drug development.

  • Method: Shake-flask method.[11]

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

    • The flask is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.[12][13]

  • Note: Both thermodynamic and kinetic solubility measurements can be valuable in drug discovery.[11][13]

Determination of the Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Method: Shake-flask method.[14][15][16]

  • Procedure:

    • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).[16]

    • The mixture is shaken until equilibrium is established.

    • The layers are separated by centrifugation.

    • The concentration of the compound in both the n-octanol and water layers is quantified, typically by HPLC.[16]

    • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Determination of the Ionization Constant (pKa)

The pKa value is essential for understanding the ionization state of a compound at different pH values.

  • Method: UV-Vis Spectrophotometry or Potentiometric Titration.[16]

  • Procedure (Spectrophotometry):

    • A series of buffer solutions with a range of pH values are prepared.

    • A constant concentration of the compound is added to each buffer solution.

    • The UV-Vis absorbance spectrum of each solution is recorded.

    • The pKa is determined by analyzing the changes in absorbance at a specific wavelength as a function of pH.

  • Note: Given the presence of amine and amide functionalities, this compound is expected to have at least one pKa value.

Synthesis and Characterization Workflow

The synthesis of hydantoin derivatives can often be achieved through methods like the Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate.[17]

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Physicochemical Properties cluster_computational Computational Prediction start Starting Materials (e.g., α-amino acid precursor) reaction Chemical Synthesis (e.g., Urech Hydantoin Synthesis) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification structural Structural Elucidation (NMR, IR, Mass Spectrometry) purification->structural Pure Compound physchem Physicochemical Property Determination structural->physchem mp Melting Point physchem->mp bp Boiling Point physchem->bp sol Solubility physchem->sol logp logP physchem->logp pka pKa physchem->pka dft DFT Calculations dft->physchem Predicted Values qspr QSPR Modeling qspr->physchem Predicted Values

Workflow for Synthesis and Physicochemical Characterization.

Computational Approaches

In the absence of experimental data, computational methods are invaluable for predicting physicochemical properties.

  • Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometry, electronic properties, and spectroscopic signatures (IR, NMR), which can aid in structural confirmation.[18][19]

  • Quantitative Structure-Property Relationship (QSPR): QSPR models can provide estimations of properties like solubility, logP, and pKa based on the chemical structure.[20][21] These predictive tools are particularly useful in the early stages of drug discovery for screening large numbers of compounds.

Conclusion

While experimental data for this compound remains limited, this guide provides a comprehensive framework for its investigation. By utilizing the provided experimental protocols and leveraging data from analogous compounds, researchers can systematically determine its physicochemical properties. Furthermore, computational modeling offers a powerful complementary approach for property prediction. A thorough understanding of these characteristics is a prerequisite for any further development of this compound for pharmaceutical or other applications.

References

An In-depth Technical Guide to 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the chemical class to which 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione belongs. Direct experimental data for this specific compound (CAS No. 1005-88-5) is limited in publicly available scientific literature. Therefore, this guide leverages data from structurally related imidazolidine-2,4-dione (hydantoin) derivatives to provide insights into its potential synthesis, properties, and biological activities.

Introduction

Imidazolidine-2,4-dione, commonly known as hydantoin, is a versatile heterocyclic scaffold that forms the core of numerous biologically active compounds. The hydantoin ring system is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anticonvulsant, antimicrobial, and anticancer activities. This guide focuses on the characteristics of 3-amino-substituted hydantoins, with a specific reference to this compound.

Core Compound Profile: this compound
PropertyValueSource
CAS Number 1005-88-5Chemical Supplier Catalogs
Molecular Formula C6H11N3O2Chemical Supplier Catalogs
Molecular Weight 157.17 g/mol Chemical Supplier Catalogs
Canonical SMILES CCC1(C)C(=O)NC(=O)N1NInferred from Structure

Synthesis of the Imidazolidine-2,4-dione Core

Several synthetic routes have been established for the preparation of the hydantoin ring system. The choice of method often depends on the desired substitution pattern. For 5,5-disubstituted hydantoins, the Bucherer-Bergs reaction is a common and efficient method. For the synthesis of hydantoins from amino acids, the Urech hydantoin synthesis is frequently employed.

Experimental Protocol: Urech Hydantoin Synthesis (General)

This method allows for the synthesis of hydantoins from α-amino acids. The process involves the formation of a ureido intermediate, followed by acid-catalyzed cyclization.[1][2]

Step 1: Esterification of the α-Amino Acid

  • Suspend the desired α-amino acid in ethanol.

  • Bubble hydrogen chloride gas through the mixture. The amino acid will slowly dissolve.

  • Stir the reaction overnight.

  • Evaporate the solvent to yield the amino acid ethyl ester hydrochloride.

Step 2: Formation of the Ureido Derivative

  • Dissolve the amino acid ethyl ester hydrochloride in water.

  • Cool the solution to -5°C in an ice-salt bath.

  • Add a solution of potassium cyanate (KCNO) in water dropwise while maintaining the temperature below 0°C.

  • Stir the reaction mixture for 2 hours at -5°C.

  • Allow the mixture to stand at room temperature, which may result in the precipitation of the ureido derivative.

Step 3: Cyclization to Hydantoin

  • Add concentrated hydrochloric acid to the ureido derivative.

  • Heat the mixture on a steam bath, which will cause the ureido derivative to dissolve and then the hydantoin product to precipitate.

  • Continue heating until the precipitation is complete.

  • Cool the mixture and filter the solid product.

  • Wash the product with cold water and recrystallize from a suitable solvent like ethanol.

Urech_Hydantoin_Synthesis AminoAcid α-Amino Acid Ester Amino Acid Ethyl Ester HCl AminoAcid->Ester EtOH, HCl (gas) Ureido Ureido Derivative Ester->Ureido KCNO, H₂O Hydantoin Hydantoin Ureido->Hydantoin Conc. HCl, Heat

Caption: Urech Hydantoin Synthesis Workflow.

Experimental Protocol: Bucherer-Bergs Reaction (General)

This multicomponent reaction is a widely used method for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde.[3]

  • Dissolve the starting ketone (e.g., ethyl methyl ketone for the 5-ethyl-5-methyl core) in a mixture of ethanol and water.

  • Add ammonium carbonate and potassium cyanide (or sodium cyanide) to the solution.

  • Heat the reaction mixture in a sealed vessel at a temperature typically ranging from 60 to 70°C for several hours.

  • During the reaction, the hydantoin product may precipitate.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude hydantoin.

  • Filter the solid, wash with water, and purify by recrystallization.

Bucherer_Bergs_Reaction Ketone Ketone/ Aldehyde Hydantoin 5,5-Disubstituted Hydantoin Ketone->Hydantoin Reactants KCN, (NH₄)₂CO₃ Reactants->Hydantoin

Caption: Bucherer-Bergs Reaction Overview.

Biological Activities of Imidazolidine-2,4-dione Derivatives

Anticonvulsant Activity

Many 5,5-disubstituted imidazolidine-2,4-diones are known for their anticonvulsant properties.[4][5][6][7][8] The substitution at the C-5 position is crucial for this activity.

CompoundTest ModelED50 (mg/kg)Reference
5-Isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dioneMES26.3[4]
5-Isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione6 Hz (32 mA)11.1[4]
3-((4-Methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dioneMES38.5[4]
3-((4-Methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione6 Hz12.2[4]
PhenytoinMES28.1[4]

MES: Maximal Electroshock Seizure Test

Antimicrobial Activity

Certain imidazolidine-2,4-dione derivatives have demonstrated moderate antibacterial and weak antifungal activities. The nature of the substituents on the hydantoin ring influences the antimicrobial spectrum and potency.[9][10]

Compound ClassTest OrganismMIC (µg/mL)Reference
Fused bicyclic hydantoinsBacteriaModerate activity[9]
5-Imino-4-thioxo-2-imidazolidinonesBacteria & FungiSignificant activity[10]
Thiazolidine-2,4-dione hybridsGram-positive bacteria3.91[11]

MIC: Minimal Inhibitory Concentration

Potential Involvement in Signaling Pathways

While direct evidence for this compound is lacking, related heterocyclic compounds, such as thiazolidinediones, are known to modulate key cellular signaling pathways like the ERK and PI3K/Akt pathways.[12][13][14][15][16][17][18][19] These pathways are crucial in regulating cell proliferation, survival, and differentiation, and their dysregulation is often implicated in cancer.

The Ras-Raf-MEK-ERK Signaling Pathway

The ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, influencing gene expression and cellular processes.

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: Simplified ERK Signaling Pathway.

The PI3K-Akt Signaling Pathway

The PI3K/Akt pathway is another fundamental signaling cascade that plays a central role in cell survival, growth, and metabolism.

PI3K_Akt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors Akt->Downstream Survival Cell Survival, Growth Downstream->Survival

Caption: Simplified PI3K/Akt Signaling Pathway.

Conclusion

This compound belongs to the pharmacologically significant class of hydantoins. While specific research on this particular molecule is limited, the extensive studies on its structural analogs suggest potential for biological activity, particularly in the areas of anticonvulsant and antimicrobial applications. The synthetic methodologies outlined in this guide provide a foundation for its preparation and future investigation. Further research into its biological effects, including its potential modulation of key signaling pathways such as ERK and PI3K/Akt, is warranted to fully elucidate its therapeutic potential. Researchers and drug development professionals are encouraged to use this guide as a starting point for exploring the synthesis and biological evaluation of this and related compounds.

References

Structure Elucidation of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The guide outlines a systematic approach, from synthesis to spectroscopic and crystallographic analysis, to unambiguously determine the chemical structure of this heterocyclic compound.

Introduction

This compound is a derivative of hydantoin, a core scaffold in many biologically active compounds. The accurate determination of its structure is paramount for understanding its chemical properties, reactivity, and potential pharmacological activity. This guide details the integrated application of modern analytical techniques for its complete characterization.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through established methods for the synthesis of N-substituted hydantoins. A plausible route involves the reaction of 5-ethyl-5-methylhydantoin with a suitable aminating agent.

Synthetic Pathway Proposed Synthesis of this compound A 5-Ethyl-5-methylhydantoin C This compound A->C Reaction in suitable solvent B Aminating Agent (e.g., Chloroamine) B->C

Caption: Proposed synthetic route for this compound.

Spectroscopic and Spectrometric Data (Predicted)

The following tables summarize the predicted spectroscopic and spectrometric data for this compound based on the analysis of structurally similar compounds.[1][2][3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 8.5br s1HN1-H
~5.5 - 6.5s2HN3-NH₂
~1.8 - 2.0q2H-CH₂ CH₃
~1.3s3H-CH₃
~0.8t3H-CH₂CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175C4=O
~155C2=O
~65C5
~30-C H₂CH₃
~25-C H₃
~8-CH₂C H₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (N1-H and N3-NH₂)
2970 - 2850MediumC-H stretching (aliphatic)
1780 - 1710StrongC=O stretching (asymmetric and symmetric)
1470 - 1450MediumC-H bending
1400 - 1350MediumC-N stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
157High[M]⁺ (Molecular Ion)
142Medium[M-NH]⁺
128High[M-C₂H₅]⁺ or [M-C₂H₄-H]⁺
114Medium[M-C₃H₇]⁺
56High[C₃H₆N]⁺

Experimental Protocols

The following are detailed experimental protocols for the key analytical techniques required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-15 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish proton-proton and proton-carbon correlations, which will aid in the definitive assignment of all signals.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition:

    • Acquire the mass spectrum over a mass range of m/z 50-500.

    • Use a standard EI energy of 70 eV.

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is calibrated to provide mass accuracy within 5 ppm to confirm the elemental composition.

X-ray Crystallography

Should the compound form suitable single crystals, X-ray crystallography can provide the definitive three-dimensional structure.[8][9][10]

  • Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the collected diffraction data to obtain precise atomic coordinates, bond lengths, and bond angles.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.

Structure Elucidation Workflow Overall Analytical Workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure Determination cluster_elucidation Final Structure Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Xray Single Crystal X-ray Crystallography Purification->Xray If crystals form Elucidation Structure Elucidation NMR->Elucidation IR->Elucidation MS->Elucidation Xray->Elucidation

Caption: A logical workflow for the structure elucidation of a novel compound.

Conclusion

The structure elucidation of this compound requires a multi-technique approach. The combination of NMR spectroscopy for determining the carbon-hydrogen framework, IR spectroscopy for identifying key functional groups, and mass spectrometry for ascertaining the molecular weight and fragmentation pattern provides a comprehensive dataset for an unambiguous structure assignment. In cases where single crystals can be obtained, X-ray crystallography offers the ultimate confirmation of the molecular structure. The protocols and predicted data presented in this guide serve as a robust framework for researchers undertaking the synthesis and characterization of this and related compounds.

References

Biological Activity of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a prominent heterocyclic structure in medicinal chemistry. Derivatives of this core have demonstrated a wide array of biological activities, leading to the development of clinically significant drugs. This technical guide focuses on the biological activities of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione and its related derivatives, with a particular emphasis on their anticonvulsant, antimicrobial, and cytotoxic properties. While specific data for the title compound is limited in publicly available literature, this guide extrapolates from structurally similar 3-amino and 5,5-disubstituted hydantoin derivatives to provide a comprehensive overview of their potential therapeutic applications.

Core Compound

This compound is a hydantoin derivative characterized by an amino group at the N-3 position and ethyl and methyl groups at the C-5 position. These substitutions are anticipated to influence the compound's lipophilicity, steric hindrance, and hydrogen bonding capacity, thereby affecting its pharmacokinetic profile and interaction with biological targets.

Biological Activities of Related Hydantoin Derivatives

The biological activities of hydantoin derivatives are diverse, with key areas of investigation including anticonvulsant, antimicrobial, and anticancer effects.

Anticonvulsant Activity

Hydantoin derivatives are a well-established class of anticonvulsant agents, with phenytoin being a notable example.[1][2] Their primary mechanism of action involves the modulation of voltage-gated sodium channels in neurons.[1][3] By binding to the inactive state of these channels, they slow the rate of recovery from inactivation, which in turn limits the repetitive firing of action potentials that characterizes seizure activity.[1][3]

Quantitative Data: Anticonvulsant Efficacy of Related Hydantoin Derivatives

The anticonvulsant potential of hydantoin derivatives is commonly assessed using the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The median effective dose (ED50) and median toxic dose (TD50) are determined to calculate the protective index (PI = TD50/ED50), a measure of the compound's safety margin.

Compound ClassTest ModelED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference
N-3-arylamide substituted 5,5-cyclopropanespirohydantoin (e.g., 5j)MES9.2421.645.8[4]
3-amino-5,5′-diphenylhydantoin Schiff base (SB2-Ph)MES8.29>80>9.65[5][6]
5,5′-diphenylhydantoin-conjugated hemorphin (Ph-5)MES0.25 µg>5 µg>20.35[7]
5,5′-diphenylhydantoin-conjugated hemorphin (Ph-5)6 Hz0.358 µg>5 µg>13.97[7]

Note: The data presented is for structurally related compounds and not for this compound itself.

Antimicrobial Activity

Certain hydantoin derivatives have shown promise as antimicrobial agents. Their mechanism of action can vary, but some derivatives are thought to interfere with bacterial enzymes or disrupt the integrity of the microbial cell membrane.

Quantitative Data: Antimicrobial Efficacy of Related Imidazolidine-2,4-dione Derivatives

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
5-benzylidene-3-((Z)-((E)-3-phenylallylidene)amino)imidazolidine-2,4-dione (3g)P. aeruginosa0.25[8]
5-benzylidene-3-((Z)-((E)-3-phenylallylidene)amino)imidazolidine-2,4-dione (3e)K. pneumoniae2[8]
5-benzylidene-3-((Z)-((E)-3-phenylallylidene)amino)imidazolidine-2,4-dione (3h)K. pneumoniae2[8]
5-benzylidene-3-((Z)-((E)-3-phenylallylidene)amino)imidazolidine-2,4-dione (3g)E. faecalis2[8]
5-benzylidene-3-((Z)-((E)-3-phenylallylidene)amino)imidazolidine-2,4-dione (3b)C. albicans0.25[8]

Note: The data presented is for structurally related compounds and not for this compound itself.

Cytotoxic Activity

The cytotoxic effects of hydantoin derivatives against various cancer cell lines have been an active area of research. The mechanisms underlying their anticancer activity are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Data: Cytotoxic Activity of Related Hydantoin Derivatives

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

Compound Class/DerivativeCancer Cell LineIC50Reference
3-benzyloxyhydantoin derivative (5g)K5620.04 µM[9]
3-benzyloxyhydantoin derivative (6g)K5620.01 µM[9]
Hydantoin derivative (2c)P. falciparum 3D73.97 ± 0.01 nM[10]
Hydantoin derivative (3b)P. falciparum 3D727.52 ± 3.37 µM[10]
Hydantoin derivative (37)A549 (Lung)55.1% inhibition at test concentration[11]
Hydantoin derivatives (37, 40, 42, 45)MCF-7 (Breast)64% - 74% inhibition at test concentration[11]

Note: The data presented is for structurally related compounds and not for this compound itself.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of hydantoin derivatives.

Anticonvulsant Activity Screening

1. Maximal Electroshock (MES) Test [4][5][12]

  • Objective: To assess the ability of a compound to prevent seizure spread.

  • Animals: Male ICR mice or Wistar rats.

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

    • After a predetermined time (e.g., 1 hour), apply a maximal electrical stimulus (e.g., 50 mA, 0.2 s for mice; 80 mA, 1.0 s for rats) via corneal or auricular electrodes.[5][12]

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

    • Calculate the ED50 value, the dose that protects 50% of the animals from the tonic extensor component of the seizure.

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [1][4]

  • Objective: To evaluate the ability of a compound to raise the seizure threshold.

  • Animals: Male ICR mice.

  • Procedure:

    • Administer the test compound i.p. at various doses.

    • After a specific time, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for the onset of clonic seizures (a seizure characterized by at least 5 seconds of clonus).

    • The absence of clonic seizures within a specified observation period (e.g., 30 minutes) indicates protection.

    • Determine the ED50 value.

3. Rotarod Neurotoxicity Test [4]

  • Objective: To assess potential motor impairment caused by the test compound.

  • Animals: Male ICR mice.

  • Procedure:

    • Train the mice to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for a set duration (e.g., 1 minute).

    • Administer the test compound i.p. at various doses.

    • At specified time intervals after administration, place the mice on the rotating rod.

    • Record the number of animals that fall off the rod within the set duration.

    • Calculate the TD50 value, the dose that causes 50% of the animals to fail the test.

Antimicrobial Susceptibility Testing

Broth Microdilution Method [13][14][15][16]

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton broth), bacterial inoculum, and test compound.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a microtiter plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

    • Add a fixed volume of the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 16-20 hours.[13]

    • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., no turbidity).

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [17][18][19][20][21]

  • Objective: To measure the metabolic activity of cells as an indicator of cell viability.

  • Materials: 96-well plates, cultured cancer cells, MTT reagent, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[18]

    • Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[19]

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Anticonvulsant_Mechanism cluster_neuron Neuron Na_Channel_Active Voltage-Gated Na+ Channel (Active State) Action_Potential Repetitive Action Potential Firing Na_Channel_Active->Action_Potential Na+ Influx Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Inactive->Na_Channel_Active Recovery Action_Potential->Na_Channel_Inactive Inactivation Seizure Seizure Activity Action_Potential->Seizure Hydantoin Hydantoin Derivative Hydantoin->Na_Channel_Inactive Binds to and Stabilizes

Caption: Mechanism of action for anticonvulsant hydantoin derivatives.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells add_compound Add Hydantoin Derivative (Varying Concentrations) seed_cells->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_dmso read_absorbance Measure Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Broth_Microdilution_Workflow start Start serial_dilution Prepare Serial Dilutions of Hydantoin Derivative in Broth start->serial_dilution add_inoculum Add Standardized Bacterial Inoculum to Each Well serial_dilution->add_inoculum incubate_24h Incubate at 37°C for 16-20h add_inoculum->incubate_24h visual_inspection Visually Inspect for Bacterial Growth (Turbidity) incubate_24h->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic end End determine_mic->end

References

Spectroscopic Analysis of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione belongs to the hydantoin class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1] A thorough spectroscopic analysis is fundamental for the unambiguous structural confirmation, purity assessment, and further development of this and related compounds. This guide provides a predictive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are derived from the analysis of similar hydantoin structures and general spectroscopic principles.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating molecular structure.[2] The predicted ¹H and ¹³C NMR spectral data are presented below.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 8.5Broad Singlet1HN1-H The N-H proton of the hydantoin ring is expected to be a broad singlet, exchangeable with D₂O.
~ 4.0 - 5.0Singlet2HN3-NH₂ The amino protons are expected to be a singlet, also exchangeable with D₂O. The chemical shift can be influenced by solvent and concentration.[3]
~ 1.8 - 2.2Quartet2H-CH₂ CH₃The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons.
~ 1.4Singlet3HC5-CH₃ The methyl group at the C5 position is a singlet as it has no adjacent protons.
~ 0.8 - 1.0Triplet3H-CH₂CH₃ The terminal methyl protons of the ethyl group will appear as a triplet due to coupling with the methylene protons.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 175 - 180C 4=OCarbonyl carbons in cyclic imides typically resonate in this downfield region.[4]
~ 155 - 160C 2=OThe C2 carbonyl is also in a similar environment to C4.
~ 60 - 65C 5The quaternary carbon at C5, substituted with two alkyl groups, is expected in this range.[5][6]
~ 30 - 35-C H₂CH₃The methylene carbon of the ethyl group.[5]
~ 20 - 25C5-C H₃The methyl carbon attached to the C5 position.[5]
~ 8 - 12-CH₂C H₃The terminal methyl carbon of the ethyl group.[5]

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7]

Table 3: Predicted IR Absorption Data for this compound

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3500MediumN-H Stretch (Amino)Asymmetric and symmetric stretching of the primary amine.[8]
3200 - 3300Medium, BroadN-H Stretch (Imide)Stretching vibration of the N-H bond in the hydantoin ring, often broadened by hydrogen bonding.[9]
2850 - 3000MediumC-H StretchStretching vibrations of the methyl and ethyl groups.[9]
~ 1770StrongC=O Stretch (Asymmetric)Asymmetric stretching of the two carbonyl groups in the hydantoin ring.[9]
~ 1710StrongC=O Stretch (Symmetric)Symmetric stretching of the two carbonyl groups.[9]
1550 - 1650MediumN-H BendBending vibration of the N-H₂ group.[8]
1350 - 1470MediumC-H BendBending vibrations of the methyl and methylene groups.[9]

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[10]

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIonRationale
171[M]⁺Molecular ion peak (C₆H₁₁N₃O₂).
156[M - NH]⁺Loss of the amino group radical.
142[M - C₂H₅]⁺Loss of the ethyl group.
128[M - C₃H₇]⁺Loss of the ethyl and a methyl group.
114[M - C₂H₅ - CO]⁺Loss of the ethyl group followed by a carbonyl group.
57[C₃H₅O]⁺A common fragment from the cleavage of the ring.
43[C₂H₅N]⁺ or [C₃H₇]⁺Fragments corresponding to parts of the side chains and ring.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and high-quality spectroscopic data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[2] Ensure the sample is fully dissolved to avoid line broadening.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.[11]

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[12] Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[7] Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Background Scan: Collect a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.[13]

    • Sample Scan: Place the sample in the beam path and collect the spectrum.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.[14]

3.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[15] Further dilute this stock solution to a final concentration of 1-10 µg/mL. Filter the solution if any particulate matter is present.[15]

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[1]

  • Data Acquisition (ESI):

    • Ionization Mode: Positive ion mode is typically suitable for this compound due to the presence of basic nitrogen atoms.

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition (EI):

    • Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC) inlet. The sample will be vaporized by heating in a vacuum.[16]

    • Electron Energy: Use a standard electron energy of 70 eV to induce ionization and fragmentation.[10]

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.[17]

Visualizations

4.1. Experimental Workflow

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Compound 3-Amino-5-ethyl-5-methyl- imidazolidine-2,4-dione NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data

Caption: Experimental workflow for the spectroscopic analysis of the target compound.

4.2. Logical Data Interpretation

Data_Interpretation cluster_inputs Spectroscopic Data cluster_interpretation Interpretation NMR_Data NMR Data (¹H, ¹³C) NMR_Info Carbon-Hydrogen Framework, Connectivity NMR_Data->NMR_Info IR_Data IR Data IR_Info Functional Groups (C=O, N-H, N-H₂) IR_Data->IR_Info MS_Data MS Data MS_Info Molecular Weight, Fragmentation MS_Data->MS_Info Structure Structure Elucidation NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Logical flow from spectroscopic data to final structure elucidation.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific studies on the biological activity or therapeutic targets of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione have been identified in publicly available literature. This guide, therefore, extrapolates potential therapeutic applications based on the well-documented activities of structurally related compounds belonging to the hydantoin (imidazolidine-2,4-dione) class. All data and proposed mechanisms should be interpreted as predictive for this specific molecule and would require experimental validation.

Introduction

This compound is a derivative of the hydantoin heterocyclic system. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1][2] The diverse pharmacological activities of hydantoin derivatives are attributed to the versatility of substitutions possible at the N-1, N-3, and C-5 positions of the imidazolidine-2,4-dione ring.[2] This allows for the fine-tuning of their physicochemical properties and biological target interactions. This document outlines the most probable therapeutic targets for this compound based on the activities of its close analogs, focusing on anticonvulsant and anticancer potentials, with additional prospects in other therapeutic areas.

Potential Therapeutic Targets and Mechanisms of Action

Based on the known biological activities of related hydantoin derivatives, the primary potential therapeutic targets for this compound are likely to be in the areas of epilepsy and cancer.

The most established therapeutic application of hydantoin derivatives is in the treatment of epilepsy.[3][4][5] Compounds like phenytoin and mephenytoin are well-known anticonvulsants.[3][6]

Mechanism of Action: The primary anticonvulsant mechanism of hydantoins is the blockade of voltage-gated sodium channels in neurons.[7][8][9] They exhibit a use-dependent and voltage-dependent binding to the inactive state of these channels.[7][8] This action stabilizes the neuronal membrane, prolongs the refractory period, and thereby limits the sustained high-frequency firing of action potentials that is characteristic of seizures.[7][8]

  • Hypothesized Action of this compound: It is plausible that this compound could also modulate voltage-gated sodium channels, making it a candidate for controlling partial and tonic-clonic seizures.[5][6]

A growing body of evidence suggests that hydantoin and structurally related thiazolidinone derivatives possess significant anticancer properties.[10][11]

Potential Targets and Mechanisms:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several studies have identified thiazolidinone and hydantoin derivatives as inhibitors of EGFR, a key receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[12][13][14][15][16] Inhibition of EGFR can block downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, leading to reduced tumor growth.

  • Other Kinase Inhibition: Some derivatives have shown activity against other kinases like HER2 and BRAFV600E, suggesting a potential for multi-kinase inhibition.[11][16]

  • Induction of Apoptosis and Cell Cycle Arrest: Various hydantoin derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines, which are crucial mechanisms for anticancer agents.[11][14]

  • Androgen Receptor Antagonism: Certain hydantoin structures are known to act as androgen receptor antagonists, a key strategy in treating prostate cancer.[17]

  • Hypothesized Action of this compound: The structural features of this compound may allow it to interact with the ATP-binding site of kinases like EGFR or other cancer-related targets.

The versatility of the hydantoin scaffold suggests other potential therapeutic applications:

  • Antimicrobial Activity: Some hydantoin derivatives have shown antimicrobial properties.[18] For instance, certain imidazolidine-2,4-diones have been found to inhibit virulence factors in bacteria like Pseudomonas aeruginosa by interfering with quorum sensing pathways.[19]

  • Anti-inflammatory Activity: Imidazolidinone derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[20]

  • Antidiabetic Activity: Analogs of thiazolidinediones, a class of antidiabetic drugs, have been developed using an imidazolidine-2,4-dione core.[21] Some of these derivatives have been explored as inhibitors of protein tyrosine phosphatase-1B (PTP1B), a negative regulator of insulin signaling.[22]

Data Presentation: Biological Activity of Structurally Related Compounds

The following tables summarize quantitative data for analogous compounds.

Table 1: Anticonvulsant Activity of Hydantoin Derivatives

CompoundAnimal ModelTestED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
5,5-Diphenylhydantoin (Phenytoin)MiceMES5.96 - 9.8725 - 68.5~2.5 - 11.5
3-Methoxymethyl-5-ethyl-5-phenylhydantoinMiceMES & scPTZActiveNot specifiedNot specified
3-Acetoxymethyl-5-ethyl-5-phenylhydantoinMiceMESActiveNot specifiedNot specified

Data sourced from multiple studies.[23][24][25] MES: Maximal Electroshock Seizure test. scPTZ: subcutaneous Pentylenetetrazole test.

Table 2: In Vitro Anticancer Activity of Hydantoin and Thiazolidinone Derivatives

Compound Class/DerivativeCancer Cell LineAssayIC₅₀ (µM)Target(s)
Thiazolidinone derivative 7bHela (Cervical Cancer)Cytotoxicity1.83 ± 0.1EGFRWT, EGFRL858R, EGFRT790M
Thiazolidinone derivative 7b-Kinase Inhibition0.099 ± 0.006 (EGFRWT)EGFR
Thiazolidinone/uracil hybrid 5b-Kinase Inhibition0.091 ± 0.07 (EGFR)EGFR, BRAFV600E
5,5-diphenylhydantoin derivative 24HCT-116 (Colon)MTT12.83 ± 0.9EGFR, HER2
5,5-diphenylhydantoin derivative 24HePG-2 (Liver)MTT9.07 ± 0.8EGFR, HER2
5,5-diphenylhydantoin derivative 24MCF-7 (Breast)MTT4.92 ± 0.3EGFR, HER2
Hydantoin/1,2,4-oxadiazoline 5hHCT116 (Colon)MTT~30Not specified

Data sourced from multiple studies.[11][13][15][16][26] IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

This is a standard preclinical assay to screen for anticonvulsant activity against generalized tonic-clonic seizures.[23][24]

  • Animal Model: Male albino mice (typically 20-30 g) are used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Procedure:

    • At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • This stimulus induces a maximal seizure in unprotected animals, characterized by a tonic extension of the hindlimbs.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered the endpoint for protection.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[11][26]

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Procedure:

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • The plate is incubated for a few hours (e.g., 2-4 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein.[13][15]

  • Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are required.

  • Procedure:

    • The EGFR enzyme is incubated with various concentrations of the test compound in an assay buffer.

    • The kinase reaction is initiated by adding the substrate and ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value is determined from the dose-response curve.

Visualizations

cluster_anticonvulsant Potential Anticonvulsant Mechanism AEMD 3-Amino-5-ethyl-5- methylimidazolidine-2,4-dione NaChannel Voltage-Gated Sodium Channel (Inactive State) AEMD->NaChannel Binds to Stabilization Stabilization of Inactive State NaChannel->Stabilization Refractory Prolonged Refractory Period Stabilization->Refractory Firing Reduced High-Frequency Neuronal Firing Refractory->Firing Seizure Suppression of Seizure Activity Firing->Seizure

Caption: Hypothesized anticonvulsant mechanism via sodium channel modulation.

cluster_anticancer Potential Anticancer Mechanism (EGFR Pathway) AEMD 3-Amino-5-ethyl-5- methylimidazolidine-2,4-dione EGFR EGFR AEMD->EGFR Inhibits PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Hypothesized anticancer mechanism via EGFR pathway inhibition.

cluster_workflow General Workflow for In Vitro Cytotoxicity Screening start Seed Cancer Cells in 96-well plate treat Treat with varying concentrations of compound start->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 2-4 hours mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 Value read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

While direct experimental data for this compound is currently unavailable, the extensive research on the broader hydantoin class of compounds provides a strong foundation for predicting its potential therapeutic targets. The most promising avenues for investigation appear to be in the fields of neurology, specifically as an anticonvulsant targeting voltage-gated sodium channels, and oncology, as an inhibitor of receptor tyrosine kinases like EGFR. Further research into its antimicrobial, anti-inflammatory, and antidiabetic properties may also be warranted. The experimental protocols and quantitative data provided for analogous compounds in this guide offer a roadmap for the future evaluation and potential development of this compound as a novel therapeutic agent.

References

in silico modeling of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Modeling of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling approaches for studying the interactions of this compound, a hydantoin derivative. Due to the limited availability of direct research on this specific molecule, this document extrapolates from established computational methodologies applied to analogous hydantoin and imidazolidine-2,4-dione derivatives. The guide details common experimental protocols for molecular docking and molecular dynamics simulations, presents hypothetical yet representative quantitative data in structured tables, and includes mandatory visualizations of signaling pathways and experimental workflows using Graphviz (DOT language) to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction to this compound and In Silico Modeling

This compound belongs to the hydantoin class of compounds, which are five-membered heterocyclic rings containing two nitrogen atoms. Hydantoin derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant, antiarrhythmic, antibacterial, and antitumor properties[1][2]. In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to investigate the molecular interactions of such compounds, predict their biological activity, and guide the development of new therapeutic agents[3][4].

This guide will focus on the core in silico techniques used to model the interactions of small molecules like this compound with protein targets. These techniques primarily include molecular docking to predict binding poses and affinities, and molecular dynamics (MD) simulations to study the stability and dynamics of the ligand-protein complex.

Hypothetical Signaling Pathway Interaction

To illustrate a potential mechanism of action, the following diagram depicts a hypothetical signaling pathway that could be modulated by a hydantoin derivative. This example showcases the inhibition of a key kinase in a cancer-related pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Hydantoin 3-Amino-5-ethyl-5-methyl- imidazolidine-2,4-dione Hydantoin->MEK Inhibition

Hypothetical signaling pathway inhibited by the hydantoin derivative.

In Silico Experimental Workflow

The following diagram illustrates a typical workflow for the in silico modeling of a small molecule like this compound.

A Target Identification and Protein Structure Preparation C Molecular Docking (e.g., AutoDock Vina) A->C B Ligand Preparation (3-Amino-5-ethyl-5-methyl- imidazolidine-2,4-dione) B->C D Analysis of Docking Results (Binding Poses and Scores) C->D E Selection of Best Pose D->E F Molecular Dynamics (MD) Simulation (e.g., GROMACS) E->F G Analysis of MD Trajectories (RMSD, RMSF, Hydrogen Bonds) F->G H Binding Free Energy Calculation (e.g., MM/PBSA) G->H I Data Interpretation and Conclusion H->I

A typical workflow for in silico drug design and interaction modeling.

Detailed Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign Gasteiger charges.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or using blind docking.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using software like ChemDraw or Avogadro.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds.

  • Docking Simulation:

    • Use docking software such as AutoDock Vina.

    • Set the grid box parameters to encompass the defined binding site.

    • Run the docking simulation to generate multiple binding poses.

  • Analysis:

    • Analyze the predicted binding poses and their corresponding binding affinities (docking scores).

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.

Protocol:

  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT ensemble.

    • Equilibrate the system at the desired pressure (e.g., 1 atm) under the NPT ensemble.

    • Run the production MD simulation for a sufficient time (e.g., 100 ns).

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the hydrogen bond network between the ligand and protein over time.

    • Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

Quantitative Data Presentation

The following tables present hypothetical quantitative data that would be generated from the in silico modeling of this compound with a target protein.

Table 1: Molecular Docking Results

ParameterValue
Binding Affinity (kcal/mol) -8.5
Interacting Residues TYR231, LYS154, ASP321
Hydrogen Bonds 2
Hydrophobic Interactions 5

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

ParameterAverage ValueStandard Deviation
RMSD of Protein Backbone (Å) 1.80.3
RMSD of Ligand (Å) 0.90.2
Number of Hydrogen Bonds 1.50.5

Table 3: Binding Free Energy Calculation (MM/PBSA)

Energy ComponentContribution (kcal/mol)
Van der Waals Energy -45.2
Electrostatic Energy -20.8
Polar Solvation Energy 35.5
Non-polar Solvation Energy -4.1
Total Binding Free Energy -34.6

Conclusion

This technical guide has outlined the standard in silico methodologies for investigating the molecular interactions of this compound. By employing molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms, stability, and potential efficacy of this and other hydantoin derivatives. The provided protocols, data tables, and visualizations serve as a foundational framework for professionals in the field of drug discovery and development to design and interpret computational studies aimed at identifying novel therapeutic agents. Further in vitro and in vivo validation is essential to confirm the findings of these computational models.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione in various matrices. The following methods are based on established analytical techniques for structurally similar compounds and serve as a starting point for method development and validation.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical development. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required. The methodology is adapted from a reverse-phase HPLC method for a related compound, 1,3-Dichloro-5-ethyl-5-methylhydantoin.[1]

2.1.1. Experimental Protocol

a) Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

b) Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Reference standard of this compound

c) Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid).

    • Start with 10% Acetonitrile, ramp up to 90% over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (This may need optimization based on the UV spectrum of the analyte)

  • Injection Volume: 10 µL

d) Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the initial mobile phase composition to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Dissolve the sample containing the analyte in the initial mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

e) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

2.1.2. Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Calibration Standards B->C F Inject into HPLC C->F D Prepare Sample Solution E Filter Sample D->E E->F G Data Acquisition (UV Detector) F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Caption: HPLC-UV Experimental Workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex matrices such as biological fluids (plasma, urine), LC-MS/MS offers superior sensitivity and selectivity. The following protocol is a general guideline and will require optimization.

2.2.1. Experimental Protocol

a) Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Electrospray Ionization (ESI) source

b) LC Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

c) MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Determine the precursor ion (Q1) corresponding to the protonated molecule [M+H]+.

    • Optimize collision energy to identify the most abundant and stable product ion (Q3).

  • Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.

d) Sample Preparation (for Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex: Mix vigorously for 1 minute.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes.

  • Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject: Inject into the LC-MS/MS system.

2.2.2. Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample P2 Add Acetonitrile (with IS) P1->P2 P3 Vortex P2->P3 P4 Centrifuge P3->P4 P5 Collect Supernatant P4->P5 P6 Evaporate P5->P6 P7 Reconstitute P6->P7 A1 Inject into LC-MS/MS P7->A1 A2 MRM Data Acquisition A1->A2 D1 Peak Integration A2->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: LC-MS/MS Experimental Workflow.

Data Presentation

Quantitative data obtained from method validation should be summarized for easy comparison. The following table presents a template for the expected validation parameters.

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (r²) > 0.995> 0.998> 0.99
Range (µg/mL) 1 - 1000.001 - 1To be determined
Limit of Detection (LOD) (µg/mL) ~0.1~0.0005To be determined
Limit of Quantification (LOQ) (µg/mL) ~0.3~0.001To be determined
Precision (%RSD) < 2%< 15%< 15% (inter/intra-day)
Accuracy (% Recovery) 98 - 102%85 - 115%80 - 120%
Matrix Effect N/ATo be determinedWithin acceptable limits
Stability To be determinedTo be determinedStable under defined conditions

Method Validation

Both proposed methods require thorough validation according to regulatory guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Signaling Pathway/Logical Relationship

The choice of analytical method is dictated by the required sensitivity and the complexity of the sample matrix.

Method_Selection cluster_input Input Considerations cluster_methods Analytical Methods Matrix Sample Matrix HPLC HPLC-UV Matrix->HPLC Simple (e.g., Bulk Drug) LCMS LC-MS/MS Matrix->LCMS Complex (e.g., Plasma) Sensitivity Required Sensitivity Sensitivity->HPLC Low Sensitivity->LCMS High

Caption: Method Selection Logic.

References

Application Notes and Protocols for High-Throughput Screening of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione and its analogs in high-throughput screening (HTS) campaigns for the discovery of novel therapeutic agents. The protocols outlined below are designed for the identification and characterization of compounds targeting key signaling pathways implicated in cancer cell proliferation.

Introduction

Imidazolidine-2,4-dione, or hydantoin, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant and anticancer properties. The subject of this application note, this compound, is a novel hydantoin analog with the potential for potent and selective inhibition of protein kinases involved in oncogenic signaling. Structurally related molecules, such as certain thiazolidine-2,4-diones, have been identified as dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways.[1] This document provides protocols for a primary biochemical screen against a key kinase in these pathways and a secondary cell-based assay to confirm anti-proliferative activity.

Signaling Pathway: Inhibition of the PI3K/Akt and Raf/MEK/ERK Cascades

The PI3K/Akt and Raf/MEK/ERK signaling pathways are critical regulators of cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention. It is hypothesized that this compound may act as an inhibitor of a key kinase, such as PI3K or Raf, thereby dually blocking these pro-survival cascades and inducing apoptosis in cancer cells.[1]

G cluster_0 cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K (Target) Receptor Tyrosine Kinase->PI3K Ras Ras Receptor Tyrosine Kinase->Ras Akt Akt PI3K->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival Raf Raf (Target) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression This compound This compound This compound->PI3K This compound->Raf

Dual inhibition of PI3K/Akt and Raf/MEK/ERK pathways.

Experimental Protocols

Primary High-Throughput Screen: Kinase Inhibition Assay

This protocol describes a 384-well plate-based biochemical assay to screen for inhibitors of a selected protein kinase (e.g., a Raf or PI3K isoform). The assay measures the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human kinase (e.g., B-Raf, PI3Kα)

  • Kinase substrate peptide

  • ATP

  • Assay buffer (e.g., HEPES buffer with MgCl₂)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white assay plates

  • Compound plates with this compound and analogs in serial dilutions.

Procedure:

  • Compound Dispensing: Add 100 nL of compound solution from the compound plates to the assay plates.

  • Enzyme Preparation: Prepare a solution of the kinase in assay buffer.

  • Enzyme Addition: Add 10 µL of the kinase solution to each well of the assay plate and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a substrate solution containing the kinase substrate and ATP in assay buffer.

  • Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 20 µL of the detection reagent to each well to stop the reaction and generate a luminescent signal.

  • Signal Measurement: Incubate for 30 minutes and measure luminescence using a plate reader.

Secondary Screen: Cell-Based Proliferation Assay

This protocol is for a secondary screen to evaluate the anti-proliferative effects of hit compounds in a relevant cancer cell line (e.g., U937 human leukemia cells).[1]

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • 96-well clear-bottom cell culture plates

  • Validated hit compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed U937 cells at a density of 5 x 10³ cells/well in 100 µL of medium in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the validated hit compounds and incubate for 48 hours.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation

Quantitative data from the primary and secondary screens should be compiled for clear comparison of compound potency and selectivity.

Compound IDPrimary Screen (Kinase) IC50 (µM)Secondary Screen (U937) IC50 (µM)
AEMID-001 0.852.5
AEMID-002 1.25.1
AEMID-003 > 50> 50
Control Drug 0.10.5

AEMID: this compound

Hit-to-Lead Workflow

The process of identifying and validating lead compounds from a high-throughput screen involves a multi-step workflow.

G Primary HTS Primary HTS Hit Identification Hit Identification Primary HTS->Hit Identification Single Concentration Dose-Response Confirmation Dose-Response Confirmation Hit Identification->Dose-Response Confirmation IC50 Determination Secondary Assays Secondary Assays Dose-Response Confirmation->Secondary Assays Cell-based Validation Lead Optimization Lead Optimization Secondary Assays->Lead Optimization SAR Studies

Logical workflow for hit validation and lead identification.

Conclusion

The protocols and workflows described in this document provide a comprehensive guide for the high-throughput screening of this compound and its derivatives. By employing a primary biochemical screen followed by a secondary cell-based assay, researchers can efficiently identify and validate potent inhibitors of cancer-relevant signaling pathways, paving the way for the development of novel therapeutics.

References

Application Notes and Protocols for Derivatizing 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione, a substituted hydantoin, presents a versatile scaffold for chemical modification, particularly at the 3-amino position. Derivatization of this primary amino group allows for the generation of a diverse library of compounds with potential applications in drug discovery and development. The introduction of various functional groups can modulate the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. These notes provide a detailed protocol for the acylation of the 3-amino group, a common and robust method for derivatization.

Derivatization Strategy: Acylation of the 3-Amino Group

Acylation is a widely used chemical transformation to introduce an acyl group (-C(O)R) onto an amine. This reaction is generally high-yielding and can be performed with a variety of acylating agents, such as acid chlorides or acid anhydrides, to introduce a wide range of functionalities. The resulting amide bond is typically stable, making this a suitable strategy for creating novel and durable derivatives.

Experimental Protocols

General Protocol for Acylation of this compound

This protocol describes the general procedure for the acylation of the title compound with an acid chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acylated derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table provides a hypothetical summary of quantitative data for the acylation of this compound with different acyl chlorides.

DerivativeAcyl ChlorideReaction Time (h)Yield (%)Melting Point (°C)
1 Acetyl chloride285155-157
2 Benzoyl chloride392189-191
3 Cyclopropanecarbonyl chloride2.588162-164
4 4-Methoxybenzoyl chloride390201-203

Mandatory Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start dissolve Dissolve Substrate in DCM start->dissolve add_base Add Base (TEA or DIPEA) dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acyl Chloride cool->add_acyl_chloride react Stir at RT (2-4h) add_acyl_chloride->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify product Pure Derivative purify->product characterize Characterize Product end End characterize->end product->characterize

Caption: Workflow for the acylation of this compound.

logical_relationship reactant reactant reagent reagent intermediate intermediate product product substrate 3-Amino-5-ethyl-5-methyl- imidazolidine-2,4-dione activated_substrate Nucleophilic Amine substrate->activated_substrate Reacts with acyl_chloride R-COCl (Acyl Chloride) acyl_chloride->activated_substrate Electrophile base Base (e.g., TEA) base->substrate Activates amide_product N-(5-ethyl-5-methyl-2,4-dioxo- imidazolidin-3-yl)amide (Derivative) activated_substrate->amide_product Forms

Caption: Logical relationship of reactants and products in the acylation reaction.

Application Notes and Protocols for Cell-Based Assays Involving 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the biological activity of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione. This compound, a derivative of the imidazolidine-2,4-dione (hydantoin) core structure, is investigated for its potential neuroprotective and anticonvulsant properties. The following protocols are designed to be adaptable for screening and characterizing novel compounds within this chemical class.

Overview and Potential Applications

This compound belongs to the hydantoin family, a class of compounds known for a wide range of pharmacological activities.[1][2] Notably, related structures have demonstrated anticonvulsant effects, suggesting potential therapeutic applications in neurological disorders such as epilepsy.[3] The protocols outlined below are designed to assess the neuroprotective, and potential anticancer activities of this compound in relevant cell-based models.

Neuroprotection Assays

A primary application for this compound is the investigation of its neuroprotective effects against common cellular stressors implicated in neurodegenerative diseases and epileptic seizures. These assays typically involve inducing neuronal cell death and measuring the protective capacity of the test compound.

Assay of Neuroprotection Against Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in various neurological conditions. This assay evaluates the ability of this compound to protect neuronal cells from glutamate-induced cell death.

Experimental Workflow:

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Incubation and Analysis seed_cells Seed HT-22 cells in 96-well plates adhere Allow cells to adhere for 24 hours seed_cells->adhere pre_treat Pre-treat with this compound adhere->pre_treat induce Induce excitotoxicity with glutamate pre_treat->induce incubate Incubate for 24 hours induce->incubate viability Assess cell viability (MTT Assay) incubate->viability

Caption: Workflow for Glutamate-Induced Excitotoxicity Assay.

Protocol:

  • Cell Culture: Culture HT-22 mouse hippocampal neuronal cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed HT-22 cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.[4]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Treatment:

    • Remove the culture medium from the wells.

    • Add fresh medium containing the various concentrations of the test compound and pre-incubate for 2 hours.

    • Introduce glutamate to a final concentration of 5 mM to induce excitotoxicity.[4]

    • Include control wells: vehicle control (medium with 0.1% DMSO) and glutamate-only control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Control (Vehicle)-100 ± 5.8
Glutamate5 mM42 ± 4.5
This compound + Glutamate155 ± 5.1
This compound + Glutamate1078 ± 6.2
This compound + Glutamate5091 ± 4.9
Assessment of Protection Against Oxidative Stress

This assay determines the compound's ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂), a common cellular toxin.

Protocol:

  • Cell Culture and Seeding: Use SH-SY5Y human neuroblastoma cells seeded at 1 x 10^4 cells per well in a 96-well plate and allow to adhere for 24 hours.[5]

  • Treatment: Pre-treat cells with varying concentrations of this compound for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 150 µM to induce oxidative stress.[6]

  • Incubation: Incubate for 24 hours.

  • Cell Viability Assessment: Perform an MTT assay as described in section 2.1.

Data Presentation:

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Control (Vehicle)-100 ± 6.1
H₂O₂150 µM48 ± 5.3
This compound + H₂O₂162 ± 4.8
This compound + H₂O₂1081 ± 5.9
This compound + H₂O₂5094 ± 5.2

Investigation of Anticancer Activity

Some thiazolidine-2,4-dione derivatives have shown anticancer properties by inhibiting cell proliferation and inducing apoptosis.[7][8] The following assays can be used to evaluate the potential anticancer effects of this compound.

Cell Proliferation Assay

This assay measures the effect of the compound on the proliferation of cancer cells.

Protocol:

  • Cell Lines: Use a human cancer cell line, for example, U937 leukemia cells.[7]

  • Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat cells with a range of concentrations of this compound for 72 hours.

  • Analysis: Assess cell proliferation using the MTT assay.

Data Presentation:

Cell LineCompound Concentration (µM)Inhibition of Proliferation (%) (Mean ± SD)
U937115 ± 3.2
U9371045 ± 4.1
U9375078 ± 5.5
U93710092 ± 3.9
Apoptosis and Cell Cycle Analysis

Flow cytometry can be used to determine if the compound induces apoptosis and/or causes cell cycle arrest.

Protocol:

  • Treatment: Treat U937 cells with the test compound at its IC50 concentration for 48 hours.

  • Apoptosis Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI).

  • Cell Cycle Staining: Fix cells in ethanol and stain with PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

Apoptosis Analysis:

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
Control3.2 ± 0.82.1 ± 0.5
This compound (IC50)25.6 ± 2.115.4 ± 1.8

Cell Cycle Analysis:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control55.3 ± 3.130.1 ± 2.514.6 ± 1.9
This compound (IC50)72.8 ± 4.515.2 ± 2.112.0 ± 1.7

Signaling Pathway Analysis

Thiazolidine-2,4-dione derivatives have been shown to modulate signaling pathways such as Raf/MEK/ERK and PI3K/Akt.[7] Western blotting can be used to investigate the effect of this compound on these pathways.

Hypothesized Signaling Pathway Inhibition:

G cluster_0 Raf/MEK/ERK Pathway cluster_1 PI3K/Akt Pathway Raf Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt Survival Survival Akt->Survival Compound 3-Amino-5-ethyl-5- methylimidazolidine-2,4-dione Compound->Raf inhibits Compound->PI3K inhibits

Caption: Potential dual inhibition of Raf/MEK/ERK and PI3K/Akt pathways.

Protocol:

  • Cell Lysis: Treat cells with the compound, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., Raf, MEK, ERK, PI3K, Akt).

  • Detection: Use chemiluminescence to detect the protein bands and quantify their intensity.

These detailed application notes and protocols provide a solid framework for the initial characterization of this compound and other novel hydantoin derivatives in a drug discovery and development setting.

References

Application Notes and Protocols for 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a well-established privileged structure in medicinal chemistry.[1] Hydantoin derivatives have demonstrated a wide array of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[2][3][4] This document focuses on the potential applications and relevant experimental protocols for a specific derivative, 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione . While direct research on this exact molecule is limited, its structural similarity to known active compounds, particularly in the realm of central nervous system (CNS) disorders, suggests significant therapeutic potential.

The core structure features a 5,5-disubstituted hydantoin ring, a key pharmacophore for anticonvulsant activity, and a 3-amino group, which can be crucial for modulating activity and providing a handle for further chemical modification.[5][6] These notes provide a comprehensive overview based on the established pharmacology of related hydantoin derivatives.

Application Note 1: Potential as an Anticonvulsant Agent

The most promising application for this compound is in the treatment of epilepsy. This is strongly suggested by its close structural analogy to known hydantoin anticonvulsants.

  • Structural Rationale: The 5,5-disubstituted imidazolidine-2,4-dione core is a hallmark of major antiepileptic drugs like Phenytoin (5,5-diphenylhydantoin) and Mephenytoin (5-ethyl-3-methyl-5-phenylhydantoin).[7][8] The presence of a small alkyl group (ethyl) and a methyl group at the C-5 position is a common feature in this class of compounds.[5]

  • Analog Comparison: The compound 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione (CAS 1139-11-3), which differs only by the substitution of a methyl with a phenyl group at C-5, is explicitly classified as an anticonvulsant.[9] This strongly supports the hypothesis that this compound would exhibit similar activity.

  • Mechanism of Action: Hydantoin anticonvulsants primarily act by modulating voltage-gated sodium channels in neurons.[10][11] They stabilize the inactive state of these channels, which reduces the repetitive firing of action potentials that underlies seizure activity.[8][10] This mechanism is a key target in the control of generalized tonic-clonic and partial seizures.[2][7]

Data Presentation: Structure-Activity Relationship (SAR) of Hydantoin-Based Anticonvulsants

The following table summarizes key SAR findings for hydantoin derivatives, providing context for the potential of this compound.

PositionSubstitution PatternEffect on Anticonvulsant ActivityReference
C-5 One aryl group (e.g., phenyl)Essential for activity against tonic-clonic seizures.[5]
C-5 Two alkyl groupsCan contribute to activity, but may also introduce sedative effects.[5]
N-1 Unsubstituted (N-H)Generally preferred for optimal activity.[5]
N-3 Small alkyl group (e.g., methyl)Can modulate activity and metabolic profile.[7]
N-3 Amino group (-NH2)Provides a vector for prodrug strategies or further derivatization.[6]
Proposed Signaling Pathway

The diagram below illustrates the generally accepted mechanism of action for hydantoin anticonvulsants at the neuronal sodium channel.

Hydantoin_MoA cluster_neuron Presynaptic Neuron cluster_states Channel States Na_Channel Voltage-Gated Sodium Channel Resting Resting Active Active (Open) Resting->Active Depolarization Inactive Inactive Active->Inactive Inactivation Inactive->Resting Repolarization (Recovery) Inactive->Resting Recovery Blocked Action Reduced Neuronal Excitability & Seizure Suppression Hydantoin 3-Amino-5-ethyl-5- methylimidazolidine- 2,4-dione Hydantoin->Inactive Binds to and stabilizes

Caption: Mechanism of action of hydantoin anticonvulsants.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a plausible two-step synthesis starting from 2-butanone, based on established methods for creating 5,5-disubstituted hydantoins and subsequent N-amination.

Step 1: Synthesis of 5-ethyl-5-methylimidazolidine-2,4-dione (via Bucherer-Bergs Reaction) [12]

  • Reaction Setup: In a sealed pressure vessel, combine 2-butanone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq).

  • Solvent: Add a 1:1 mixture of ethanol and water until the solids are fully dissolved.

  • Heating: Seal the vessel and heat to 90-100 °C for 18-24 hours with vigorous stirring. Monitor the internal pressure.

  • Work-up: Cool the reaction mixture to room temperature. Carefully vent any excess pressure. Acidify the mixture to pH 1-2 with concentrated hydrochloric acid. This may cause the product to precipitate.

  • Isolation: Cool the mixture in an ice bath for 1 hour. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 5-ethyl-5-methylimidazolidine-2,4-dione.

Synthesis_Step1 node_A 2-Butanone + KCN + (NH4)2CO3 node_B EtOH/H2O 90-100 °C, 24h (Pressure Vessel) node_A->node_B node_C Intermediate Spirohydantoin node_B->node_C node_D Acidification (HCl) node_C->node_D node_E Precipitation & Filtration node_D->node_E node_F 5-ethyl-5-methyl- imidazolidine-2,4-dione node_E->node_F

Caption: Workflow for the Bucherer-Bergs synthesis of the hydantoin core.

Step 2: N-Amination at Position 3 [6]

  • Reaction Setup: Dissolve 5-ethyl-5-methylimidazolidine-2,4-dione (1.0 eq) in a suitable aprotic solvent like dimethylformamide (DMF).

  • Deprotonation: Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Stir for 30 minutes to allow for the formation of the hydantoin anion.

  • Amination: Add an aminating agent, such as hydroxylamine-O-sulfonic acid or a similar electrophilic amine source (1.2 eq), to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel) to obtain this compound.

Protocol 2: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a standard preclinical model for identifying anticonvulsant activity against generalized tonic-clonic seizures.[13][14]

  • Animals: Use adult male mice (e.g., Swiss albino, 20-25 g). Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer the compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A control group should receive the vehicle only.

  • Time Interval: Conduct the seizure induction at the time of peak drug effect, typically 30-60 minutes post-administration.

  • Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure. The absence of this phase is considered a positive result (protection).

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50), the dose required to protect 50% of the animals, using probit analysis.

  • Neurotoxicity: Assess neurotoxicity at the same doses using the rotarod test to determine the median toxic dose (TD50). The ratio of TD50/ED50 gives the protective index (PI), a measure of the drug's margin of safety.

MES_Test_Workflow cluster_results Endpoint Assessment start Animal Acclimatization dosing Administer Compound (i.p., various doses) + Vehicle Control start->dosing wait Wait 30-60 min (Time to Peak Effect) dosing->wait induction Induce Seizure (Maximal Electroshock) wait->induction observe Observe for Tonic Hind-Limb Extension induction->observe protected Protection (Absence of THLE) observe->protected not_protected No Protection (Presence of THLE) observe->not_protected analysis Calculate % Protection Determine ED50 observe->analysis

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Conclusion

Based on robust evidence from structurally related analogs and the well-understood pharmacology of the hydantoin class, this compound is a compound of significant interest for medicinal chemistry, particularly as a candidate for a novel anticonvulsant agent. The provided protocols offer a foundational framework for its synthesis and initial preclinical evaluation. Further studies should focus on confirming its activity, elucidating its precise mechanism, and exploring its pharmacokinetic and toxicological profile. The 3-amino moiety also presents a valuable opportunity for the development of next-generation derivatives with improved properties.

References

Application Notes and Protocols for Developing Enzyme Inhibition Assays for 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for developing and implementing enzyme inhibition assays for the novel compound 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione. These protocols are designed to facilitate the identification of potential enzymatic targets and to characterize the inhibitory activity of this compound, a critical step in early-stage drug discovery. The methodologies described herein cover biochemical and cell-based assays, data analysis, and visualization of key experimental workflows and signaling pathways.

Introduction

Enzyme inhibition assays are fundamental to the drug discovery process, enabling the identification and characterization of small molecules that modulate the activity of specific enzymes.[1][2] The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticonvulsant and anticancer properties. Compounds with similar structures have been shown to inhibit various enzymes, including kinases and cholinesterases.[3][4][5]

This application note details the steps for developing robust enzyme inhibition assays for this compound. The protocols are presented in a step-by-step format to ensure reproducibility and accuracy. While the specific enzyme target for this compound is yet to be fully elucidated, the provided methodologies can be adapted to a variety of enzyme classes. For the purpose of these protocols, we will use a hypothetical MAP Kinase as the target enzyme to illustrate the assay development process.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving the target MAP Kinase, which is putatively inhibited by this compound.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins RAS RAS Adaptor Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAP Kinase (Target Enzyme) MAP Kinase (Target Enzyme) MEK->MAP Kinase (Target Enzyme) Transcription Factors Transcription Factors MAP Kinase (Target Enzyme)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound This compound This compound->MAP Kinase (Target Enzyme)

Caption: Hypothetical MAP Kinase signaling pathway inhibited by the test compound.

Experimental Workflow

The overall workflow for developing and validating an enzyme inhibition assay for this compound is depicted below.

cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Lead Optimization Assay Development Assay Development Primary Screen Primary Screen Assay Development->Primary Screen Dose-Response & IC50 Dose-Response & IC50 Primary Screen->Dose-Response & IC50 Mechanism of Action Mechanism of Action Dose-Response & IC50->Mechanism of Action Cellular Potency Cellular Potency Mechanism of Action->Cellular Potency Target Engagement Target Engagement Cellular Potency->Target Engagement Cytotoxicity Assay Cytotoxicity Assay Cellular Potency->Cytotoxicity Assay Structure-Activity Relationship Structure-Activity Relationship Target Engagement->Structure-Activity Relationship

Caption: Overall workflow for enzyme inhibition assay development.

Materials and Reagents

Biochemical Assay
  • Enzyme: Recombinant human MAP Kinase (e.g., ERK2)

  • Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate

  • Compound: this compound

  • Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • ATP: Adenosine 5'-triphosphate, [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Detection Reagents: P81 phosphocellulose paper, scintillation fluid, or luminescence reader

  • Microplates: 96-well or 384-well plates

Cell-Based Assay
  • Cell Line: A human cancer cell line with an active MAP Kinase pathway (e.g., A375 melanoma)

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Compound: this compound

  • Antibodies: Primary antibodies against phospho-MAP Kinase and total MAP Kinase; secondary antibodies conjugated to HRP or a fluorescent dye

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Detection Reagents: Western blot reagents or In-Cell Western™ Assay Kit (LI-COR)

  • Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Radiometric)

This protocol measures the incorporation of ³²P from [γ-³²P]ATP into a substrate by the target kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the MAP Kinase and substrate (MBP) to their final concentrations in the assay buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilution to the wells of a 96-well plate.

    • Add 20 µL of the enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the ATP/substrate mixture (containing [γ-³²P]ATP).

    • Incubate for 30 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

  • Detection:

    • Spot 50 µL of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper three times with 0.75% phosphoric acid and once with acetone.

    • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (DMSO) and determine the IC₅₀ value.

Protocol 2: Cell-Based Target Engagement Assay (In-Cell Western™)

This protocol measures the phosphorylation of the target kinase in a cellular context.

  • Cell Seeding: Seed A375 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 2 hours.

  • Cell Lysis and Fixation:

    • Remove the media and fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block the wells with a blocking buffer.

    • Incubate with primary antibodies against phospho-MAP Kinase and a normalization antibody (e.g., total MAP Kinase or a housekeeping protein).

    • Incubate with species-specific secondary antibodies conjugated to different fluorophores.

  • Detection: Scan the plate using a fluorescence imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Normalize the phospho-MAP Kinase signal to the total protein signal and calculate the percent inhibition to determine the cellular IC₅₀.

Protocol 3: Cytotoxicity Assay

It is crucial to determine if the observed inhibition is due to specific enzyme inhibition or general cytotoxicity.[6]

  • Cell Seeding: Seed cells in a 96-well plate as described above.

  • Compound Treatment: Treat the cells with the same concentrations of the compound used in the cell-based assay for the same duration.

  • Assay Procedure: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent cell viability relative to the vehicle control.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Biochemical Inhibition of MAP Kinase by this compound

CompoundIC₅₀ (µM)Hill Slope
This compound[Value][Value]
Control Inhibitor (e.g., Staurosporine)[Value][Value]

Table 2: Cellular Activity of this compound

Assay TypeCell LineIC₅₀ (µM)
Target EngagementA375[Value]
CytotoxicityA375>[Value]

Troubleshooting

  • High background signal: Optimize washing steps, blocking buffer, and antibody concentrations.

  • Poor Z'-factor: Re-evaluate enzyme and substrate concentrations, and incubation times.

  • Inconsistent results: Ensure accurate pipetting, consistent cell seeding density, and proper compound handling.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the compound's potency and cellular activity, which are essential for advancing promising compounds in the drug discovery pipeline.[7] Further mechanism of action studies will be necessary to fully elucidate the binding kinetics and mode of inhibition.[8]

References

Application Notes and Protocols for the Crystallization of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for developing a crystallization procedure for the novel compound 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione. Given the absence of specific literature on the crystallization of this molecule, this guide is based on established principles for small organic molecules and data from structurally related hydantoin derivatives.

Application Notes

Crystallization is a critical step in the research and development of new chemical entities. It is essential for purification, structural elucidation via X-ray crystallography, and for obtaining a stable solid form with consistent physicochemical properties for formulation. This compound, as a hydantoin derivative, possesses functional groups capable of forming hydrogen bonds (amino group, imide nitrogens, and carbonyl groups), which will significantly influence its solubility and crystal packing.

Key Considerations for Crystallization:

  • Solvent Selection: The choice of solvent is the most critical factor for successful crystallization.[1][2] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[1] A systematic solvent screening is the first and most crucial step. Due to the polar nature of the hydantoin ring and the amino group, polar solvents are expected to be good candidates for dissolving the compound. The principle of "like dissolves like" should guide the initial solvent selection.[1][3]

  • Supersaturation: Crystal formation occurs from a supersaturated solution.[4] This state can be achieved by several methods, including slow cooling of a saturated solution, slow evaporation of the solvent, or the addition of an anti-solvent.[4][5][6]

  • Nucleation and Crystal Growth: The formation of crystals proceeds in two stages: nucleation and growth.[5] Controlling the rate of these processes is key to obtaining high-quality, single crystals. Slow cooling and minimizing disturbances generally favor the growth of larger, more well-defined crystals.[7]

  • Purity of the Compound: The starting material should be of high purity (generally >90%) to increase the likelihood of successful crystallization.[8] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor crystal quality.

  • pH Adjustment: For compounds with ionizable groups, such as the amino group in the target molecule, the pH of the solution can significantly affect solubility and the propensity to crystallize.[8] Experimenting with pH may be a valuable strategy if initial attempts are unsuccessful.

Troubleshooting Common Crystallization Problems:

  • Oiling Out: The compound separates as a liquid instead of a solid. This often occurs when the melting point of the solid is lower than the temperature of the solution or when the solution is too concentrated. To remedy this, one can try using a larger volume of solvent, a different solvent with a lower boiling point, or cooling the solution more slowly.[9]

  • No Crystals Form: This can be due to several factors, including the solution not being sufficiently supersaturated, the compound being too soluble in the chosen solvent, or nucleation being inhibited. To induce crystallization, one can try scratching the inside of the glass vessel, adding a seed crystal, or placing the solution in a freezer.[6][9]

  • Formation of a Powder or Small Needles: This indicates that nucleation was too rapid. To obtain larger crystals, the rate of supersaturation should be slowed down. This can be achieved by slower cooling, using a sealed container to slow evaporation, or using a vapor diffusion setup.[8]

Experimental Protocols

The following protocols provide a systematic approach to developing a crystallization method for this compound.

1. Solvent Screening Protocol

This protocol aims to identify suitable single or binary solvent systems for crystallization.

Methodology:

  • Place a small amount (e.g., 5-10 mg) of this compound into several small vials.

  • Add a small volume (e.g., 0.1 mL) of a test solvent to each vial at room temperature. A range of solvents with varying polarities should be tested (see Table 1 for suggestions).

  • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is likely too good and may not be suitable for single-solvent crystallization but could be used as the 'good' solvent in a binary system.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the vial while observing the solubility.

  • If the compound dissolves completely upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • An ideal single solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature.

  • For binary solvent systems, dissolve the compound in a 'good' solvent (one in which it is highly soluble) and then slowly add an 'anti-solvent' (one in which it is poorly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Data Presentation:

The results of the solvent screening should be systematically recorded to guide the selection of the most promising solvent systems for optimization.

Table 1: Solvent Screening for this compound

SolventPolaritySolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation upon CoolingObservations
WaterHighRecord ObservationRecord ObservationRecord Observatione.g., clear solution, precipitate, oil
MethanolHighRecord ObservationRecord ObservationRecord Observation
EthanolHighRecord ObservationRecord ObservationRecord Observation
IsopropanolMediumRecord ObservationRecord ObservationRecord Observation
AcetoneMediumRecord ObservationRecord ObservationRecord Observation
Ethyl AcetateMediumRecord ObservationRecord ObservationRecord Observation
AcetonitrileMediumRecord ObservationRecord ObservationRecord Observation
DichloromethaneLowRecord ObservationRecord ObservationRecord Observation
TolueneLowRecord ObservationRecord ObservationRecord Observation
HeptaneLowRecord ObservationRecord ObservationRecord Observation

2. Crystallization Method Protocols

Based on the results of the solvent screening, one or more of the following methods can be employed to grow high-quality crystals.

Protocol 2.1: Slow Cooling Crystallization

  • Dissolve the compound in the minimum amount of a suitable hot solvent (identified in the solvent screening).

  • Ensure all solid material is dissolved. If any particulates remain, filter the hot solution.

  • Cover the container and allow it to cool slowly to room temperature. To slow the cooling process, the container can be placed in a Dewar flask filled with warm water.[6]

  • Once the container has reached room temperature, it can be transferred to a refrigerator or freezer to maximize the yield of crystals.

  • Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Protocol 2.2: Slow Evaporation Crystallization

  • Dissolve the compound in a suitable solvent at room temperature to create a near-saturated solution.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial and cover it with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.[5]

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.

  • Once crystals have formed, collect them by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2.3: Vapor Diffusion Crystallization

This is a highly effective method for growing high-quality single crystals from small amounts of material.[5]

  • Dissolve the compound in a small amount of a 'good' solvent (in which it is readily soluble).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a larger volume of an 'anti-solvent' (in which the compound is insoluble, and which is miscible with the 'good' solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the larger container. The anti-solvent will slowly diffuse as a vapor into the solution of the compound, reducing its solubility and promoting slow crystal growth.

  • Allow the setup to stand undisturbed for several days to weeks.

  • Once crystals have formed, carefully remove the inner vial, collect the crystals, wash with the anti-solvent, and dry.

Protocol 2.4: Solvent Layering Crystallization

  • Dissolve the compound in a small amount of a 'good' solvent. This solution should be denser than the anti-solvent.

  • Carefully layer a less dense, miscible 'anti-solvent' on top of the solution of the compound, minimizing mixing at the interface.[8]

  • Allow the setup to stand undisturbed. Crystals will slowly form at the interface as the solvents diffuse into one another.

  • Collect the crystals by filtration, wash with the anti-solvent, and dry.

Data Presentation:

The outcomes of the different crystallization methods should be carefully documented to determine the optimal conditions.

Table 2: Optimization of Crystallization Conditions

MethodSolvent SystemConcentration (mg/mL)Temperature ProfileCrystal MorphologyYield (%)
Slow Coolinge.g., EthanolRecord Valuee.g., 60°C to 4°Ce.g., Needles, plates, prismsRecord Value
Slow Evaporatione.g., AcetoneRecord ValueRoom Temperaturee.g., Needles, plates, prismsRecord Value
Vapor Diffusione.g., Acetone/HeptaneRecord ValueRoom Temperaturee.g., Needles, plates, prismsRecord Value
Solvent Layeringe.g., Methanol/TolueneRecord ValueRoom Temperaturee.g., Needles, plates, prismsRecord Value

Visualizations

Diagram 1: General Workflow for Crystallization Method Development

G start Start with Pure Compound (>90%) solvent_screening Solvent Screening (Single & Binary Systems) start->solvent_screening method_selection Select Promising Crystallization Method(s) solvent_screening->method_selection optimization Optimize Conditions (Concentration, Temperature) method_selection->optimization characterization Characterize Crystals (e.g., XRD, DSC, Microscopy) optimization->characterization end High-Quality Crystals characterization->end

Caption: Workflow for developing a crystallization protocol.

Diagram 2: Vapor Diffusion Crystallization Setup

G cluster_0 Sealed Outer Container inner_vial Inner Vial: Compound in 'Good' Solvent anti_solvent Anti-solvent inner_vial->anti_solvent Vapor Diffusion

Caption: Schematic of a vapor diffusion crystallization setup.

Diagram 3: Logical Flow for Troubleshooting Crystallization

G cluster_solutions1 cluster_solutions2 cluster_solutions3 start Crystallization Attempt no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oils Out no_crystals->oiling_out No sol1_1 Add Seed Crystal no_crystals->sol1_1 Yes sol1_2 Scratch Vial sol1_3 Concentrate Solution sol1_4 Cool to Lower Temp. poor_quality Powder/Small Crystals oiling_out->poor_quality No sol2_1 Add More Solvent oiling_out->sol2_1 Yes sol2_2 Cool More Slowly sol2_3 Change Solvent success Good Crystals poor_quality->success No sol3_1 Slow Down Cooling/Evaporation poor_quality->sol3_1 Yes sol3_2 Use Vapor Diffusion sol3_3 Use a More Dilute Solution

Caption: Decision tree for troubleshooting crystallization outcomes.

References

Application Notes and Protocols for the Analysis of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione is a heterocyclic organic compound. As with many small molecules in drug development and research, robust and reliable analytical methods are crucial for its quantification in various matrices. This document provides detailed, albeit projected, protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analyte Physicochemical Properties (Estimated)

To develop the analytical methods, the following physicochemical properties of this compound have been estimated:

  • Chemical Formula: C₆H₁₁N₃O₂

  • Molecular Weight (Monoisotopic): 157.0851 g/mol

  • Structure:

/ C4--N1--C5(CH3)(CH2CH3) \ / O

  • Predicted pKa: The presence of the amino group and the hydantoin ring suggests the molecule will have both acidic and basic properties.

  • Predicted LogP: The compound is expected to be relatively polar.

  • UV Absorbance: The hydantoin ring is expected to have a UV absorbance maximum in the range of 200-240 nm.

HPLC-UV Method for Quantification

This method is proposed for the quantitative analysis of this compound in relatively clean sample matrices, such as bulk drug substance or simple formulations.

Experimental Protocol: HPLC-UV

a) Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, then re-equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

b) Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

Projected Quantitative Data: HPLC-UV
ParameterProjected Value
Retention Time (RT) 5 - 8 minutes
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Linearity (r²) > 0.999

LC-MS/MS Method for High-Sensitivity Quantification

This method is designed for the sensitive and selective quantification of this compound in complex biological matrices like plasma or urine.

Experimental Protocol: LC-MS/MS

a) Liquid Chromatography Conditions:

ParameterRecommended Condition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B for 1 min, then to 95% B in 4 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

b) Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

c) Predicted MRM Transitions:

The fragmentation of the precursor ion is predicted to involve the loss of the amino group and parts of the ethyl and methyl groups.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound158.1115.1 (Loss of HN=NH)86.1 (Loss of C₃H₅NO)
Internal Standard (e.g., ¹³C₃,¹⁵N₂-labeled analyte)163.1120.191.1
Sample Preparation Protocol for Plasma
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Injection: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Projected Quantitative Data: LC-MS/MS
ParameterProjected Value
Retention Time (RT) 2 - 4 minutes
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linearity (r²) > 0.995
Recovery > 85%

Visualizations

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC HPLC or LC-MS/MS Analysis Reconstitute->LC Data Data Acquisition LC->Data Process Chromatogram Integration Data->Process Quantify Quantification (Calibration Curve) Process->Quantify Report Final Report Quantify->Report

Caption: Analytical workflow for this compound.

Logical Relationship for Method Selection

MethodSelection cluster_matrix Sample Matrix Complexity start Required Sensitivity & Selectivity? hplc HPLC-UV Method start->hplc Low to Moderate lcms LC-MS/MS Method start->lcms High clean Simple/Clean hplc->clean complex Complex/Biological lcms->complex

Caption: Decision tree for analytical method selection.

The Role of α,α-Disubstituted Amino Acids and Their Cyclic Precursors in Modern Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A focus on 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione and related structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,α-Disubstituted amino acids are characterized by the replacement of the α-hydrogen atom with an alkyl or other substituent group.[1][2] This structural modification imparts unique conformational constraints on the peptide backbone, significantly influencing its secondary structure and stability.[1][2] The imidazolidine-2,4-dione ring system, as seen in the topic compound, can be considered a protected or precursor form of an α,α-disubstituted amino acid. The 3-amino group suggests a potential point for further chemical modification or for introducing specific functionalities into a peptide chain.

Application Notes: The Utility of α,α-Disubstituted Amino Acids in Peptide Science

The incorporation of α,α-disubstituted amino acids into peptide sequences offers several advantages for drug discovery and development:

  • Conformational Rigidity: The presence of two substituents at the α-carbon restricts the rotational freedom around the peptide backbone, leading to more defined and stable secondary structures such as helices and turns.[1][2] This is crucial for designing peptides that can effectively bind to specific biological targets.

  • Enhanced Enzymatic Stability: Peptides containing α,α-AAs often exhibit increased resistance to enzymatic degradation by proteases. This is because the bulky α,α-disubstitution can sterically hinder the approach of enzymes that would typically cleave the peptide bonds. This leads to a longer in vivo half-life, a desirable property for therapeutic peptides.

  • Modulation of Physicochemical Properties: The nature of the α-substituents can be varied to fine-tune the lipophilicity, solubility, and other physicochemical properties of the resulting peptide.[3] This allows for the optimization of the drug-like properties of a peptide candidate.

  • Novel Building Blocks: α,α-AAs serve as unique building blocks for creating peptidomimetics and other unnatural peptides with novel biological activities.[4] They are valuable tools in the exploration of new chemical space for drug development.

Experimental Protocols

Protocol 1: General Synthesis of an α,α-Disubstituted Amino Acid Precursor (Hydantoin)

This protocol outlines a general method for the synthesis of a 5,5-disubstituted imidazolidine-2,4-dione (hydantoin), a common precursor to α,α-disubstituted amino acids. This can be adapted for the synthesis of 5-ethyl-5-methylimidazolidine-2,4-dione.

Materials:

  • Ketone (e.g., 2-butanone for 5-ethyl-5-methyl substitution)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ammonium carbonate (typically 3-4 equivalents) and potassium cyanide (1-1.5 equivalents) in a mixture of ethanol and water.

  • Addition of Ketone: Add the ketone (1 equivalent) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (typically 60-80 °C) for several hours (4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with hydrochloric acid to pH 1-2. This will precipitate the hydantoin product.

    • Filter the precipitate and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5,5-disubstituted imidazolidine-2,4-dione.

Hydrolysis to α,α-Disubstituted Amino Acid:

The resulting hydantoin can be hydrolyzed to the corresponding α,α-disubstituted amino acid by heating with a strong base (e.g., NaOH or Ba(OH)₂) followed by acidification.

Protocol 2: Incorporation of an α,α-Disubstituted Amino Acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the general procedure for incorporating a protected α,α-disubstituted amino acid into a growing peptide chain using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected α,α-disubstituted amino acid

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Dichloromethane (DCM)

  • Methanol

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5-10 minutes.

    • Repeat the piperidine treatment.

    • Wash the resin thoroughly with DMF, DCM, and methanol.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected α,α-disubstituted amino acid (2-5 equivalents) and the coupling reagent (e.g., HBTU, slightly less than the amino acid) in DMF.

    • Add DIPEA (2-4 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-4 hours. Due to steric hindrance, coupling of α,α-AAs may require longer reaction times or double coupling.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF, DCM, and methanol.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-4 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The impact of incorporating α,α-disubstituted amino acids on peptide properties is often quantified. The following table provides a template for presenting such data, based on common experimental outcomes.

Peptide Sequence Modification Helicity (%) Proteolytic Stability (t½ in serum, h) Receptor Binding Affinity (Ki, nM)
Peptide A (Native)None200.5150
Peptide A-Meα-methyl substitution458120
Peptide A-Etα-ethyl substitution6024100

This table is a representative example and the data is illustrative.

Visualizations

G General Structure of an α,α-Disubstituted Amino Acid cluster_0 R1 R1 R2 R2 C_alpha C_alpha->R1 C_alpha->R2 COOH COOH C_alpha->COOH NH2 H2N C_alpha->NH2

Caption: General structure of an α,α-disubstituted amino acid.

G Workflow for Synthesis and Incorporation of α,α-AAs A Ketone + KCN + (NH4)2CO3 B Bucherer-Bergs Reaction A->B C 5,5-Disubstituted Hydantoin B->C D Hydrolysis (e.g., Ba(OH)2) C->D E α,α-Disubstituted Amino Acid D->E F Fmoc Protection E->F G Fmoc-α,α-AA-OH F->G H Solid-Phase Peptide Synthesis G->H I Peptide containing α,α-AA H->I G Logical Relationship of Imidazolidinedione to Peptides A 3-Amino-5-ethyl-5-methyl- imidazolidine-2,4-dione B Hydrolysis & Derivatization A->B C α-ethyl, α-methyl Glycine Derivative B->C D Peptide Synthesis C->D E Modified Peptide D->E F Enhanced Stability & Defined Conformation E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the two main stages of a plausible synthetic route: the formation of the hydantoin ring and the subsequent amination.

Stage 1: Synthesis of 5-ethyl-5-methylimidazolidine-2,4-dione (Bucherer-Bergs Reaction)

The initial step involves the synthesis of the hydantoin core from butanone.

Issue 1: Low or No Yield of 5-ethyl-5-methylimidazolidine-2,4-dione

Potential Cause Recommended Solution
Incomplete Reaction Ensure all reagents are fresh. Ammonium carbonate can decompose over time. The reaction may require longer reaction times or higher temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal Temperature The typical temperature for the Bucherer-Bergs reaction is 60-70°C. For less reactive ketones like butanone, a higher temperature (e.g., up to 110°C in a sealed vessel) may be necessary to improve yields.[1]
Incorrect Reagent Ratios The stoichiometry of the reactants is crucial for optimal yield. A common molar ratio for the ketone:KCN:(NH₄)₂CO₃ is 1:2:2.[1]
Poor Solubility of Starting Materials Butanone has limited solubility in water. Using a co-solvent like ethanol is common. If solubility remains an issue, consider alternative solvents such as propylene glycol.[1]
Loss of Volatile Reactants Ammonium carbonate can decompose and release ammonia and carbon dioxide. Performing the reaction in a sealed vessel, such as a pressure reactor, can prevent the loss of these volatile components and significantly increase the yield.[1]

Issue 2: Formation of Significant Side Products

Side Product Minimization Strategy
Ureido Acid or Amide This can occur due to hydrolysis of the hydantoin ring, especially during acidic work-up.[1] To minimize this, carefully control the pH during acidification and avoid prolonged exposure to strongly acidic or basic conditions.
Polymerization of Butanone Aldehydes are more prone to polymerization, but it can occur with ketones under certain conditions. Using ultrasonication may allow for lower reaction temperatures and shorter reaction times, reducing the likelihood of polymerization.[1]
Stage 2: Amination of 5-ethyl-5-methylimidazolidine-2,4-dione

This step introduces the amino group at the N-3 position. A plausible method involves the reaction with hydrazine hydrate.[2]

Issue 1: Incomplete Amination

Potential Cause Recommended Solution
Insufficient Reaction Time or Temperature The reaction may require prolonged heating. Monitor the reaction by TLC to determine the optimal reaction time. The temperature may need to be increased, but be cautious of potential side reactions.
Poor Quality Hydrazine Hydrate Use fresh, high-purity hydrazine hydrate. Old or impure reagent can lead to lower yields.
Steric Hindrance The N-3 position of the hydantoin ring may be sterically hindered. Using a stronger aminating agent or a catalyst could be explored, though this would require further methodological development.

Issue 2: Difficulty in Product Purification

Problem Suggested Purification Method
Removal of Excess Hydrazine Hydrate Hydrazine hydrate is volatile and can be removed under reduced pressure. Aqueous work-up can also help to remove the water-soluble hydrazine.
Separation from Starting Material If the reaction is incomplete, the product will be contaminated with the starting hydantoin. Column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) is a standard method for separating the more polar 3-amino product from the less polar starting material.
Crystallization Issues The product may be an oil or difficult to crystallize. Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane). If it remains an oil, purification by column chromatography is the best approach.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Bucherer-Bergs synthesis of the hydantoin core?

A1: The reaction proceeds through the formation of an aminonitrile intermediate from the ketone, cyanide, and ammonia (from ammonium carbonate). This intermediate then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form the hydantoin ring.

Q2: Are there alternative methods for synthesizing the hydantoin ring?

A2: Yes, other methods include the Read synthesis from α-amino acids and the Biltz synthesis from α-dicarbonyl compounds and urea.[3] However, for a 5,5-disubstituted hydantoin like 5-ethyl-5-methylimidazolidine-2,4-dione, the Bucherer-Bergs reaction starting from the corresponding ketone (butanone) is a common and direct approach.[4]

Q3: What analytical techniques can be used to monitor the reaction progress and characterize the final product?

A3:

  • Thin Layer Chromatography (TLC): To monitor the disappearance of starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the product, such as the C=O stretches of the hydantoin ring and the N-H stretch of the amino group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

Q4: How can the yield of the amination step be improved?

A4: Optimizing the reaction conditions is key. This includes adjusting the temperature, reaction time, and the molar ratio of the hydantoin to hydrazine hydrate. A slight excess of hydrazine hydrate may be beneficial, but a large excess can complicate purification. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions.

Experimental Protocols

Protocol 1: Synthesis of 5-ethyl-5-methylimidazolidine-2,4-dione

This protocol is adapted from the general procedure for the Bucherer-Bergs reaction.

Materials:

  • Butanone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • In a sealed reaction vessel, combine butanone (1 molar equivalent), potassium cyanide (2 molar equivalents), and ammonium carbonate (2 molar equivalents).

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) to dissolve the solids.

  • Seal the vessel and heat the mixture to 60-80°C with stirring.

  • Monitor the reaction progress by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH 6-7 in a well-ventilated fume hood (caution: HCN gas may be evolved).

  • The product may precipitate upon acidification. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol is based on the known synthesis of a similar compound, 3-amino-5,5-diphenylimidazolidine-2,4-dione.[2]

Materials:

  • 5-ethyl-5-methylimidazolidine-2,4-dione

  • Hydrazine hydrate

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve 5-ethyl-5-methylimidazolidine-2,4-dione (1 molar equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

  • Add hydrazine hydrate (a slight excess, e.g., 1.2-1.5 molar equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 5,5-disubstituted Hydantoins (Illustrative Examples)

Starting KetoneReaction Temperature (°C)Reaction Time (h)SolventYield (%)Reference
Benzophenone58-621060% Ethanol7[5]
Benzophenone58-629060% Ethanol67[5]
Benzophenone110 (sealed vessel)Not specifiedNot specified75[5]
Various Ketones150Not specifiedPEG70-89[5]

Visualizations

experimental_workflow Synthesis Workflow for this compound cluster_0 Stage 1: Bucherer-Bergs Reaction cluster_1 Stage 2: Amination A Butanone + KCN + (NH4)2CO3 B Reaction at 60-80°C in a sealed vessel A->B C Acidification (HCl) B->C D Work-up & Purification C->D E 5-ethyl-5-methyl- imidazolidine-2,4-dione D->E F 5-ethyl-5-methyl- imidazolidine-2,4-dione E->F Intermediate Product G Reaction with Hydrazine Hydrate at reflux F->G H Removal of Volatiles G->H I Purification H->I J 3-Amino-5-ethyl-5-methyl- imidazolidine-2,4-dione I->J troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Reagents Check Reagent Quality & Ratios Start->Check_Reagents Optimize_Temp Optimize Temperature Check_Reagents->Optimize_Temp Reagents OK Success Yield Improved Check_Reagents->Success Reagents Adjusted Sealed_Vessel Use Sealed Vessel? Optimize_Temp->Sealed_Vessel Temp Optimized Optimize_Temp->Success Yield Improved Solubility Check Solubility Sealed_Vessel->Solubility Yield Still Low Sealed_Vessel->Success Yield Improved Increase_Time Increase Reaction Time Solubility->Increase_Time Solubility OK Change_Solvent Consider Alternative Solvent Solubility->Change_Solvent Poor Solubility Increase_Time->Success Change_Solvent->Success

References

overcoming solubility issues with 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, it belongs to the hydantoin class of heterocyclic compounds. Like many hydantoin derivatives, it is anticipated to have limited aqueous solubility due to its molecular structure.[1] However, it is expected to be soluble in polar organic solvents.[1][2]

Q2: Which solvents are recommended for dissolving this compound?

A2: For initial dissolution, polar organic solvents are recommended. Based on the behavior of similar hydantoin compounds, Dimethyl Sulfoxide (DMSO), ethanol, and acetone are suitable starting points.[1] For biological assays, preparing a concentrated stock solution in DMSO is a common and effective practice.[1]

Q3: Can I improve the aqueous solubility of this compound?

A3: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this hydantoin derivative. These methods include pH adjustment, the use of co-solvents, gentle heating, and more advanced formulation strategies such as solid dispersions, cyclodextrin complexation, and nanosuspensions.[3]

Q4: What is a co-solvent, and how can it help with solubility?

A4: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of a lipophilic or poorly water-soluble compound.[3] For this compound, after dissolving it in a minimal amount of a suitable organic solvent like DMSO, you can gradually add your aqueous buffer to the solution.

Troubleshooting Guides

Issue 1: The compound is not dissolving in my desired aqueous buffer.

This is a common challenge with hydantoin-based compounds. The following workflow can help you troubleshoot this issue.

G cluster_0 start Start: Compound fails to dissolve in aqueous buffer step1 Step 1: Attempt dissolution in a polar organic solvent (e.g., DMSO, Ethanol) start->step1 step2 Step 2: Prepare a concentrated stock solution step1->step2 step3 Step 3: Perform serial dilution into the aqueous buffer step2->step3 step4 Observe for precipitation step3->step4 success Success: Compound is dissolved step4->success No Precipitation fail Issue: Precipitation occurs step4->fail Precipitation

Caption: Workflow for initial dissolution attempts.

Detailed Steps & Considerations:

  • Solvent Selection: Start with a high-purity, anhydrous grade of a recommended polar organic solvent.

  • Concentrated Stock: Aim for the highest possible concentration in the organic solvent to minimize the volume added to your aqueous system.

  • Dilution: When diluting the stock solution, add the stock to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

Issue 2: Precipitation occurs when diluting the organic stock solution into an aqueous buffer.

This common phenomenon, known as "crashing out," happens when the compound's solubility limit in the final solvent mixture is exceeded.

G cluster_0 start Start: Precipitation upon dilution check1 Is the final organic solvent concentration <1%? start->check1 adjust1 Adjust stock concentration or dilution factor to lower final organic solvent percentage check1->adjust1 No check2 Have you tried gentle warming? check1->check2 Yes adjust1->check1 adjust2 Gently warm the solution (e.g., 37°C). Monitor for degradation. check2->adjust2 No check3 Is the pH of the buffer optimal? check2->check3 Yes adjust2->check3 adjust3 Perform a pH-solubility profile to find the optimal pH for dissolution. check3->adjust3 No end Solution Optimized check3->end Yes adjust3->end

Caption: Troubleshooting precipitation during dilution.

Key Considerations:

  • Final Co-solvent Concentration: It is critical to keep the final concentration of the organic co-solvent as low as possible, typically below 1%, to avoid both precipitation and potential toxicity in cellular assays.[1]

  • Temperature: Gentle warming can increase the solubility of many compounds.[1] However, it is crucial to first assess the thermal stability of this compound to prevent degradation.

  • pH Optimization: The ionization state of a compound can significantly impact its aqueous solubility. Experimenting with a range of buffer pH values can help identify a pH at which the compound is most soluble.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), appropriate personal protective equipment (PPE), a calibrated analytical balance, and a sterile microcentrifuge tube or vial.

  • Procedure: a. Weigh the desired amount of the compound using an analytical balance. b. Transfer the powder to a sterile vial. c. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). d. Vortex the vial until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be applied if necessary, but monitor for any signs of degradation. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Solubility Profiling

  • Materials: Concentrated stock solution of the compound, a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9), a multi-well plate or individual vials, an incubator/shaker, and an analytical method to quantify the dissolved compound (e.g., HPLC-UV).

  • Procedure: a. Add a small, consistent volume of the concentrated stock solution to each buffer to create a supersaturated solution. b. Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. c. After equilibration, centrifuge the samples to pellet the undissolved compound. d. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method. e. Plot the measured solubility against the pH to determine the optimal pH for dissolution.

Solubility Enhancement Strategies

For persistent solubility issues, more advanced formulation techniques may be necessary. The selection of a suitable method often depends on the physicochemical properties of the compound and the intended application.

StrategyPrincipleKey Considerations
Co-solvency Increasing solubility by adding a water-miscible organic solvent.[3]The final concentration of the co-solvent should be minimized.[1]
pH Adjustment Utilizing the pH at which the compound has maximum solubility.[3]The required pH must be compatible with the experimental system.
Solid Dispersion Dispersing the compound in an inert carrier matrix at the solid state to increase surface area and wettability.[3]Requires specialized formulation development.
Cyclodextrin Complexation Encapsulating the hydrophobic compound within the cavity of a cyclodextrin molecule.[3]Stoichiometry and binding affinity need to be determined.
Nanosuspension Reducing the particle size of the compound to the nanometer range to increase the surface area and dissolution rate.[3]Requires specialized equipment for production and characterization.

References

purification challenges of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of Crude Product

  • Question: I performed the synthesis of this compound, but my final crude yield is significantly lower than expected. What could be the reasons?

  • Answer: Low yields can stem from several factors related to the reaction conditions and starting materials. Consider the following possibilities:

    • Incomplete Reaction: The reaction may not have gone to completion. Verify the reaction time and temperature. For syntheses involving the cyclization of ureido derivatives, ensuring acidic or basic conditions are optimal is crucial for driving the reaction forward.[1]

    • Moisture in Reagents/Solvents: Many synthetic routes for hydantoin derivatives are sensitive to moisture. Ensure all glassware is thoroughly dried and solvents are anhydrous, especially when using moisture-sensitive reagents like isocyanates.[2]

    • Sub-optimal pH: In multi-step syntheses, such as those involving the formation of ureido intermediates, the pH of the reaction medium is critical for both the intermediate formation and the final cyclization step.[1]

    • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions in hydantoin synthesis include the formation of uncatalyzed condensation products or decomposition of intermediates.

Issue 2: Impure Product After Initial Work-up

  • Question: My crude this compound shows multiple spots on TLC analysis. What are the likely impurities?

  • Answer: The impurities present in your crude product will largely depend on the synthetic route employed. For a typical synthesis starting from the corresponding α-amino ester, potential impurities include:

    • Unreacted Starting Materials: Residual α-amino ester or hydrazine derivatives may be present.

    • Isocyanate Intermediate: If the reaction involves an isocyanate, some of it may remain unreacted.

    • Non-Cyclized Intermediate: The open-chain ureido derivative may not have fully cyclized to form the hydantoin ring.[3]

    • Byproducts from Side Reactions: Depending on the specific reaction conditions, other related hydantoin structures or degradation products could be formed.

Issue 3: Difficulty in Purifying the Final Compound

  • Question: I am struggling to purify this compound by recrystallization. The product either oils out or remains impure. What should I do?

  • Answer: Purification challenges are common, especially with polar compounds. Here are some troubleshooting steps:

    • Recrystallization Solvent Selection: The choice of solvent is critical. For hydantoin derivatives, common solvents for recrystallization include ethanol, acetone, or mixtures with water.[4][5] Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold.

    • Oiling Out: If the product "oils out" during recrystallization, it means the melting point of the solid is lower than the boiling point of the solvent. Try using a lower boiling point solvent or a solvent pair. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.

    • Column Chromatography: If recrystallization fails, column chromatography is the next logical step. Due to the polar nature of the amino-hydantoin, a polar mobile phase will be required. A common choice for such compounds is a mixture of dichloromethane and methanol.[6] To prevent streaking on the column due to the basicity of the amino group, it is often beneficial to add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-aminohydantoins?

A1: A contemporary and efficient method for the synthesis of 3-aminohydantoins involves a two-step process. First, an α-amino ester is converted into its corresponding isocyanate derivative. This is followed by a condensation reaction of the isocyanate with a hydrazine (e.g., hydrazine hydrate) to form the 3-aminohydantoin.[3]

Q2: How can I assess the purity of my final product?

A2: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the purity.

  • High-Performance Liquid Chromatography (HPLC): This is the standard method for quantitative purity analysis. For polar compounds, hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography with an appropriate mobile phase may be necessary.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are in significant amounts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Q3: What are some typical solvent systems for column chromatography of polar hydantoin derivatives?

A3: For polar compounds like this compound, a polar eluent system is required for column chromatography on silica gel. Good starting points include:

  • Dichloromethane/Methanol mixtures (e.g., 98:2 to 90:10 v/v).[6]

  • Ethyl Acetate/Hexane mixtures with a high proportion of ethyl acetate.[6]

  • For basic compounds that may streak on silica, adding a small amount (0.5-2%) of triethylamine or ammonium hydroxide to the eluent can significantly improve the separation.[7]

Data Presentation

Table 1: Physicochemical Properties of a Representative Hydantoin Derivative (Phenytoin)

PropertyValueReference
Molecular FormulaC₁₅H₁₂N₂O₂[10]
Molecular Weight252.27 g/mol [10]
Melting Point295-298 °C[10]
AppearanceWhite crystalline powder[10]

Table 2: Common Solvents for Recrystallization of Hydantoin Derivatives

Solvent/Solvent SystemCommentsReference
EthanolA commonly used and effective solvent for many hydantoins.[5]
Acetone/WaterA solvent pair that can be effective for compounds with intermediate polarity.[4]
Acetic Acid (dilute)Can be used for recrystallization of some hydantoin derivatives.[10]
n-Hexane/Ethyl AcetateA less polar system that may be suitable for less polar hydantoin derivatives.[11]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: General Procedure for Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Start the elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Purity Check (TLC, MP) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Pure column_chromatography Column Chromatography purity_check1->column_chromatography Impure purity_check2 Purity Check (TLC, HPLC) column_chromatography->purity_check2 purity_check2->pure_product Pure purity_check2->column_chromatography Impure (Re-run with different eluent)

Caption: General purification workflow for this compound.

troubleshooting_diagram start Purification Issue recrystallization_fails Recrystallization Fails? start->recrystallization_fails oiling_out Product Oils Out? recrystallization_fails->oiling_out Yes column Perform Column Chromatography recrystallization_fails->column No, still impure change_solvent Try different solvent or solvent pair oiling_out->change_solvent Yes use_seed_crystal Use seed crystal or scratch flask oiling_out->use_seed_crystal No change_solvent->recrystallization_fails Retry use_seed_crystal->recrystallization_fails Retry streaking Streaking on TLC/Column? column->streaking add_base Add basic modifier (e.g., Et3N) to eluent streaking->add_base Yes check_polarity Adjust eluent polarity streaking->check_polarity No add_base->column Retry check_polarity->column Retry

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione and related derivatives in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. The imidazolidine-2,4-dione (hydantoin) ring is susceptible to hydrolysis, particularly under strongly acidic or basic conditions. Elevated temperatures can accelerate this degradation, and exposure to UV light may also promote decomposition.

Q2: What are the visible signs of degradation in my stock solution?

A2: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like High-Performance Liquid Chromatography (HPLC) to assess the purity and concentration of your compound over time.

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: For optimal stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.

Q4: Which solvents are most suitable for preparing a stable stock solution?

A4: The choice of solvent can significantly impact the stability of the compound. Aprotic solvents such as DMSO or DMF are generally preferred for long-term storage as they are less likely to participate in hydrolytic degradation. If aqueous buffers are required for experimental assays, fresh dilutions from the stock solution should be prepared immediately before use.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Loss of compound activity in a biological assay. Degradation of the compound in the aqueous assay buffer.1. Verify Compound Integrity: Analyze the stock solution and the freshly prepared assay solution by HPLC to confirm the purity and concentration of the compound. 2. pH Control: Ensure the pH of the assay buffer is within a stable range for the compound, ideally close to neutral (pH 6-8). 3. Minimize Incubation Time: Reduce the time the compound is incubated in the aqueous buffer before and during the assay. 4. Use of Co-solvents: If compatible with the assay, consider the addition of a small percentage of an organic co-solvent (e.g., DMSO) to the assay buffer to improve stability.
Precipitation observed in the stock solution upon storage at low temperatures. The compound has low solubility in the chosen solvent at low temperatures.1. Solubility Assessment: Determine the solubility of the compound in various solvents at the desired storage temperature. 2. Solvent System Optimization: Consider using a co-solvent system to improve solubility. 3. Lower Concentration: Prepare the stock solution at a lower concentration that remains soluble at the storage temperature.
Inconsistent results between experiments. Instability of the compound leading to variable concentrations.1. Fresh Preparations: Prepare fresh dilutions from a validated stock solution for each experiment. 2. Standardized Protocols: Ensure consistent handling and storage procedures for all solutions containing the compound. 3. Internal Standard: Use an internal standard during analytical quantification to account for variations in sample preparation and injection volume.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the degradation pathways and the intrinsic stability of this compound.

1. Materials:

  • This compound
  • HPLC grade water, acetonitrile, and methanol
  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
  • Phosphate buffer (pH 7.4)
  • HPLC system with a UV detector and a suitable C18 column

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
  • Thermal Degradation: Incubate the stock solution at 60°C.
  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
  • Neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration with the mobile phase.
  • Analyze the samples by HPLC to determine the percentage of the remaining parent compound and to detect the formation of degradation products.

Data Presentation

Table 1: Factors Affecting the Stability of Imidazolidine-2,4-dione Derivatives in Solution
Factor Effect on Stability Recommendations
pH High and low pH can lead to hydrolytic cleavage of the hydantoin ring.Maintain solutions at a pH between 6 and 8.
Temperature Higher temperatures accelerate the rate of degradation.Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Light Exposure to UV light can cause photolytic degradation.Protect solutions from light by using amber vials or wrapping containers in foil.
Solvent Protic solvents (e.g., water, methanol) can participate in hydrolysis.Use aprotic solvents like DMSO or DMF for long-term storage of stock solutions.

Visualizations

cluster_workflow Experimental Workflow: Stability Assessment prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) prep->stress sample Sample at Time Points (0, 2, 4, 8, 24h) stress->sample neutralize Neutralize/Dilute Samples sample->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (% Degradation, Degradant Profile) hplc->data

Caption: Workflow for a forced degradation study.

cluster_pathway Potential Degradation Pathway: Hydrolysis parent 3-Amino-5-ethyl-5-methyl- imidazolidine-2,4-dione intermediate Ring-Opened Intermediate parent->intermediate H₂O (Acid/Base) products Degradation Products intermediate->products Further Hydrolysis

Caption: Simplified hydrolytic degradation pathway.

Technical Support Center: Crystallization of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

A1: Based on literature for structurally similar hydantoin derivatives, ethanol is a recommended starting solvent.[1] A mixed solvent system, such as ethanol/water, can also be effective. The general principle is to dissolve the compound in a solvent in which it is more soluble when hot and less soluble when cold.

Q2: How can I determine the optimal solvent system for crystallization?

A2: A systematic solvent screening is recommended. Start with small amounts of your compound and test its solubility in a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and water) at both room temperature and boiling point. A good solvent will dissolve the compound when hot but show limited solubility at room temperature, allowing for crystal formation upon cooling.

Q3: What is "oiling out" and why does it happen?

A3: "Oiling out" is the separation of the dissolved compound as a liquid instead of a solid during cooling.[2][3] This can occur if the melting point of your compound is lower than the temperature of the solution, or if the solution is supersaturated to a point where the compound separates as a liquid phase.[2][3] High impurity levels can also lower the melting point and contribute to this issue.[4]

Q4: What are polymorphisms and how can they affect my crystallization?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physical properties, including solubility, melting point, and stability.[5] The formation of a specific polymorph can be influenced by factors such as the solvent used, the rate of cooling, and the temperature at which crystallization occurs.[6][7] Controlling polymorphism is crucial for ensuring consistent product quality and performance.

Troubleshooting Guides

Issue 1: The compound will not dissolve.
Possible Cause Suggested Solution
Insufficient solvent.Gradually add more solvent in small increments while heating and stirring.
Incorrect solvent choice.The compound may be poorly soluble in the chosen solvent. Refer to the solvent screening data (Table 1) and select a solvent in which the compound is known to be more soluble at elevated temperatures.
Low temperature.Ensure the solvent is heated to its boiling point to maximize solubility.
Issue 2: The compound "oils out" upon cooling.
Possible Cause Suggested Solution
Solution is too concentrated.Reheat the mixture until the oil redissolves and add more of the primary solvent to decrease the concentration. Allow to cool slowly.[2]
Cooling rate is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
Inappropriate solvent system.The solvent may be too non-polar. For a mixed solvent system like ethanol/water, try increasing the proportion of the more polar solvent (water). Alternatively, select a different solvent with a lower boiling point.[4]
High level of impurities.If the compound is highly impure, consider a preliminary purification step such as column chromatography before attempting crystallization.
Issue 3: No crystals form after cooling.
Possible Cause Suggested Solution
Solution is not saturated.The solution may be too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.
Nucleation is inhibited.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
Add a "seed crystal" of the pure compound to the cooled, supersaturated solution to initiate crystal growth.[8]
Insufficient cooling.Ensure the solution has cooled to room temperature and then place it in an ice bath to further decrease the solubility of the compound.
Issue 4: Crystals are very fine or appear impure.
Possible Cause Suggested Solution
Rapid crystallization.A fast rate of crystal formation can trap impurities. Ensure the solution cools slowly and undisturbed to allow for the formation of larger, purer crystals.
Impurities present in the initial material.If the crystals are colored or the melting point is broad, the initial material may be impure. Consider pre-purification or a second recrystallization.
Incomplete washing.After filtration, wash the crystals with a small amount of ice-cold crystallization solvent to remove any residual mother liquor containing impurities.

Quantitative Data

Table 1: Solubility of Structurally Related Hydantoin Derivatives in Common Solvents. (Note: This data is for related compounds and should be used as a guideline for solvent selection for this compound.)

CompoundSolventSolubilityReference
5,5-dimethylhydantoinEthanolVery Soluble[9]
5,5-dimethylhydantoinAcetoneVery Soluble[9]
5,5-dimethylhydantoinBenzeneVery Soluble[9]
5,5-dimethylhydantoinChloroformVery Soluble[9]
5,5-dimethylhydantoinDMSOSoluble[9]
Steroid HydantoinsButan-1-olSoluble upon boiling
1,3-Diethyl-5,5-diphenyl-2-thio-hydantoinEthanolRecrystallized from[1]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Achieve Saturation: Continue adding small portions of the solvent until the compound completely dissolves.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely.

Protocol 2: Mixed Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is readily soluble.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Visualizations

Crystallization_Workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General experimental workflow for the crystallization of this compound.

Troubleshooting_Crystallization q1 Compound Dissolved in Hot Solvent? a1_yes Yes q1->a1_yes a1_no No q1->a1_no q3 Oiling Out Occurs? a1_yes->q3 s1 Add more solvent or choose a better solvent a1_no->s1 q2 Crystals Form on Cooling? a2_yes Yes q2->a2_yes a2_no No q2->a2_no success Successful Crystallization a2_yes->success s2 Induce Nucleation: - Scratch flask - Add seed crystal a2_no->s2 s2_2 Concentrate solution (evaporate solvent) s2->s2_2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Reheat and add more solvent or change solvent system a3_yes->s3 a3_no->q2

Caption: Troubleshooting decision tree for common crystallization issues.

References

Technical Support Center: Synthesis of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing the precursor, 5-ethyl-5-methylhydantoin?

A1: The most prevalent method for synthesizing 5,5-disubstituted hydantoins, such as 5-ethyl-5-methylhydantoin, is the Bucherer-Bergs reaction.[1] This one-pot multicomponent reaction involves the treatment of a ketone (in this case, 2-butanone) with ammonium carbonate and a cyanide source, typically potassium or sodium cyanide.[2][3]

Q2: What are the key steps involved in the synthesis of this compound?

A2: The synthesis is typically a two-step process. The first step is the synthesis of the hydantoin ring system, yielding 5-ethyl-5-methylhydantoin. The second, and more challenging step, is the N-amination of the hydantoin at the N-3 position to introduce the amino group.

Q3: What are the common challenges faced during the N-amination step?

A3: The N-amination of hydantoins can be challenging due to the potential for side reactions and difficulties in achieving regioselectivity. The hydantoin ring has two nitrogen atoms (N-1 and N-3) that could potentially be aminated. Furthermore, the stability of the aminating agent and the reaction conditions play a crucial role in the success of the synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of 5-ethyl-5-methylhydantoin (Bucherer-Bergs Reaction)

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete reaction Ensure the reaction is heated to the optimal temperature (typically 60-80°C) for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side reactions Hydrolysis of the cyanohydrin intermediate can occur. Ensure the reaction is not overly diluted with water.
Loss during workup 5-ethyl-5-methylhydantoin has some solubility in water. Minimize the volume of water used during workup and consider back-extraction of the aqueous phase with an organic solvent.
Impure reagents Use freshly opened or purified reagents. The purity of the ketone, cyanide source, and ammonium carbonate is critical.
Problem 2: Low Yield or No Product in the N-Amination Step

Possible Causes & Solutions:

CauseRecommended Solution
Ineffective Aminating Agent The choice of aminating agent is critical. Hydroxylamine-O-sulfonic acid (HOSA) or chloramine (generated in situ or used as a solution) are common reagents. Ensure the aminating agent is active and used in the correct stoichiometry.
Incorrect Base A non-nucleophilic base is often required to deprotonate the hydantoin at the N-3 position without competing in the amination reaction. Consider using bases like potassium tert-butoxide or sodium hydride.
Reaction Temperature The reaction temperature needs to be carefully controlled. Some amination reactions require initial cooling to manage exotherms, followed by heating to drive the reaction to completion.
Moisture Contamination The reaction is likely sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Formation of Multiple Products (Isomers and Byproducts) in the N-Amination Step

Possible Causes & Solutions:

CauseRecommended Solution
Lack of Regioselectivity Amination can potentially occur at both N-1 and N-3 positions of the hydantoin ring. The N-3 position is generally more acidic and sterically less hindered, favoring amination at this site. Careful selection of the base and reaction conditions can enhance regioselectivity.
Dimerization/Polymerization Side reactions leading to dimerization or polymerization of the starting material or product can occur, especially at elevated temperatures. Add the aminating agent slowly at a controlled temperature.
Reaction with Solvent Ensure the solvent is inert to the reaction conditions. Protic solvents may react with the aminating agent or intermediates.
Formation of Hydrazine When using chloramine in the presence of excess ammonia, the formation of hydrazine can be a side reaction.[4] While this is more commonly observed in water treatment, it's a potential byproduct to consider.

Experimental Protocols

Key Experiment: Synthesis of 5-ethyl-5-methylhydantoin (Bucherer-Bergs Reaction)

This protocol is a generalized procedure based on established methods for the Bucherer-Bergs reaction.[1]

Materials:

  • 2-Butanone (Methyl Ethyl Ketone)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium Carbonate

  • Ethanol

  • Water

  • Hydrochloric Acid (for acidification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-butanone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

  • Heat the reaction mixture with stirring to approximately 60-80°C.

  • Maintain the temperature and continue stirring for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to precipitate the crude 5-ethyl-5-methylhydantoin.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-ethyl-5-methylhydantoin.

Key Experiment: N-Amination of 5-ethyl-5-methylhydantoin (Illustrative Protocol)

Materials:

  • 5-ethyl-5-methylhydantoin

  • Hydroxylamine-O-sulfonic acid (HOSA) or a source of chloramine

  • A suitable non-nucleophilic base (e.g., Potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 5-ethyl-5-methylhydantoin in the anhydrous solvent in a dry flask.

  • Cool the solution in an ice bath.

  • Slowly add the base to the solution with stirring.

  • In a separate flask, prepare a solution or suspension of the aminating agent in the same anhydrous solvent.

  • Add the aminating agent solution dropwise to the cooled hydantoin solution.

  • Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: N-Amination cluster_2 Purification A 2-Butanone + Ammonium Carbonate + Potassium Cyanide B Reaction Mixture A->B Heat (60-80°C) C 5-ethyl-5-methylhydantoin (Crude) B->C Acidification D 5-ethyl-5-methylhydantoin C->D E Reaction with Aminating Agent (e.g., HOSA) & Base D->E F 3-Amino-5-ethyl-5-methyl- imidazolidine-2,4-dione (Crude) E->F G Purified Product F->G Chromatography

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in N-Amination Step Q1 Check Aminating Agent Activity Start->Q1 Q2 Verify Base Strength & Type Q1->Q2 Agent OK Sol1 Use fresh or titrated agent Q1->Sol1 Inactive Q3 Optimize Reaction Temperature Q2->Q3 Base OK Sol2 Use strong, non-nucleophilic base Q2->Sol2 Incorrect Q4 Ensure Anhydrous Conditions Q3->Q4 Temp. OK Sol3 Screen a range of temperatures Q3->Sol3 Suboptimal Sol4 Dry solvents and use inert atmosphere Q4->Sol4 Moisture Present

Caption: Troubleshooting logic for low yield in the N-amination step.

References

preventing degradation of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. The following information is based on the general chemical properties of hydantoin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound can be influenced by several factors, primarily:

  • pH: The hydantoin ring is susceptible to hydrolysis, which can be accelerated under both acidic and basic conditions, leading to ring-opening.

  • Temperature: Elevated temperatures can increase the rate of degradation, particularly hydrolysis and thermal decomposition. Hydantoin derivatives are generally recommended to be stored at low temperatures.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.

  • Light: Although specific data is limited, prolonged exposure to UV or high-intensity light may induce photodegradation in some heterocyclic compounds.

Q2: How can I detect if my sample of this compound is degrading?

A2: Degradation can be monitored by using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1] A typical sign of degradation is the appearance of new peaks in the chromatogram over time, corresponding to degradation products, along with a decrease in the peak area of the parent compound.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation pathway for hydantoins is hydrolysis of the amide bonds within the imidazolidine-2,4-dione ring. This would lead to the formation of a hydantoic acid derivative (an N-carbamoyl amino acid).

Q4: What are the recommended storage conditions for this compound?

A4: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) or freezing is recommended.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Loss of Compound Activity or Purity Over Time in Solution
  • Symptom: You observe a decrease in the expected biological activity or a decrease in the purity of your compound when analyzing samples that have been in solution for some time.

  • Potential Cause: This is likely due to the hydrolytic degradation of the hydantoin ring, especially in aqueous solutions.

  • Troubleshooting Steps:

    • pH Control: Ensure your experimental buffer is within a pH range of 5-7, as extreme pH values can catalyze hydrolysis.

    • Temperature Management: If your experiment allows, conduct it at a lower temperature. For experiments at physiological temperatures (e.g., 37°C), minimize the incubation time.

    • Fresh Solutions: Prepare solutions of this compound fresh before each experiment. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.

    • Solvent Choice: If your experimental design permits, consider using a non-aqueous or a mixed solvent system to reduce the rate of hydrolysis.

Issue 2: Inconsistent Results Between Experimental Replicates
  • Symptom: You are observing significant variability in your results across different batches of experiments conducted at different times.

  • Potential Cause: This could be due to the inconsistent age and storage of your compound's solutions, leading to varying degrees of degradation.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Implement a strict protocol for preparing and using your solutions. Always use freshly prepared solutions for each set of experiments.

    • Monitor Stock Solution Stability: If you must use a stock solution, perform a quick purity check using a method like HPLC before each experiment to ensure its integrity.

    • Control Environmental Factors: Ensure that environmental conditions such as temperature and light exposure are consistent across all experiments.

Data Presentation

Table 1: Summary of Factors Affecting the Stability of Hydantoin Derivatives

FactorEffect on StabilityRecommended Conditions
pH Both acidic and basic conditions can accelerate hydrolysis of the hydantoin ring.Maintain solutions at a neutral or slightly acidic pH (5-7).
Temperature Higher temperatures increase the rate of degradation.Store stock solutions at low temperatures (2-8°C or frozen). Minimize exposure to high temperatures during experiments.
Light Potential for photodegradation.Protect solutions from direct light by using amber vials or covering containers with foil.
Oxidizing Agents Can lead to oxidative degradation.Avoid the presence of strong oxidizing agents in your experimental setup.

Experimental Protocols

Protocol 1: Preparation and Handling of Stock Solutions
  • Weighing: Weigh the required amount of this compound in a clean, dry vial.

  • Dissolution: Dissolve the compound in a suitable solvent (e.g., DMSO for a concentrated stock, followed by dilution in an appropriate aqueous buffer). To aid dissolution, gentle vortexing or sonication may be used. Avoid excessive heating.

  • pH Adjustment: If preparing an aqueous stock solution, use a buffer to maintain a stable pH, ideally between 5 and 7.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping them in aluminum foil.

  • Usage: When needed, thaw an aliquot quickly and keep it on ice. For sensitive experiments, it is always best to prepare fresh solutions.

Protocol 2: Monitoring Compound Stability by HPLC
  • Sample Preparation: Prepare a solution of this compound in your experimental buffer at the desired concentration.

  • Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the solution into an HPLC system to obtain the initial purity profile.

  • Incubation: Incubate the solution under your experimental conditions (e.g., specific pH, temperature, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and inject them into the HPLC.

  • Data Analysis: Compare the chromatograms from different time points. A decrease in the area of the main peak and the appearance of new peaks indicate degradation. Quantify the percentage of the remaining parent compound at each time point.

Visualizations

Potential Hydrolytic Degradation Pathway A 3-Amino-5-ethyl-5-methyl- imidazolidine-2,4-dione B Hydantoic Acid Derivative (Ring-Opened Product) A->B Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Plausible hydrolytic degradation pathway for this compound.

Caption: A logical workflow for troubleshooting experimental issues related to compound instability.

References

Technical Support Center: Refining Analytical Methods for 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals. The following information is designed to directly address common issues encountered during the chiral separation of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor or no resolution between the enantiomers of this compound?

A1: Poor resolution in chiral high-performance liquid chromatography (HPLC) is a common challenge that can arise from several factors. The most critical element is the choice of the chiral stationary phase (CSP), as the separation relies on stereoselective interactions.[1][2] If the CSP is not suitable for your molecule, no amount of method optimization will achieve separation. Additionally, the mobile phase composition plays a crucial role in modulating these interactions.[3] Suboptimal solvent ratios, the absence of necessary additives, or an incorrect elution mode (normal-phase, reversed-phase, polar organic) can all lead to co-elution.[4][5]

Q2: How does temperature affect the separation of my isomers?

A2: Temperature is a critical parameter in chiral chromatography that influences the thermodynamics of the interaction between the analytes and the CSP.[6][7] Generally, lower temperatures tend to enhance enantioselectivity by strengthening the transient diastereomeric complexes formed on the stationary phase.[1][7] However, this is not a universal rule; in some cases, increasing the temperature can improve peak efficiency and may even improve resolution or reverse the elution order.[3][8] Therefore, it is essential to control the column temperature and systematically evaluate its effect on the separation.[1][9]

Q3: What is causing significant peak tailing for my compound?

A3: Peak tailing for this compound is often caused by secondary interactions with the stationary phase. The primary amino group in the molecule is basic and can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to asymmetric peaks.[2] To mitigate this, a small amount of a basic additive, such as diethylamine (DEA) or ethanolamine, should be added to the mobile phase to compete for these active sites.[10][11] Peak tailing can also result from column overload, so reducing the sample concentration or injection volume should be considered.[2]

Q4: Can I use the same chiral method for both analytical quantification and preparative purification?

A4: While the same column and mobile phase system can often be used, direct scaling from an analytical to a preparative method requires optimization. Analytical methods are designed for high resolution and sensitivity, often using low flow rates and small injection volumes. Preparative chromatography prioritizes throughput and loading capacity. You will likely need to increase the column diameter, adjust the flow rate, and significantly increase the sample concentration and injection volume. This can affect resolution, so re-optimization of the mobile phase composition may be necessary.

Q5: My retention times are drifting between injections. What is the cause?

A5: Retention time instability is typically due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[5] Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence; this can take 20-30 column volumes, especially for polysaccharide-based CSPs.[1] If the mobile phase contains volatile solvents like hexane, compositional changes can occur due to evaporation. Temperature fluctuations in the laboratory can also affect retention, making a column thermostat essential for reproducible results.[7]

Troubleshooting Guides

Guide 1: Poor or No Resolution

If you are observing a single peak or poorly resolved peaks for your isomers, follow this systematic troubleshooting workflow.

G start Start: Poor Resolution csp 1. Verify CSP Selection Is the column suitable for hydantoins? (e.g., polysaccharide-based) start->csp mp 2. Optimize Mobile Phase - Adjust strong/weak solvent ratio - Try different alcohol modifiers (IPA, EtOH) csp->mp CSP is appropriate fail Consider Different CSP csp->fail CSP likely unsuitable additives 3. Introduce Additives - Add 0.1% DEA for the amino group - Add 0.1% TFA/FA if other ionizable groups exist mp->additives temp 4. Adjust Temperature - Decrease temperature (e.g., to 15°C) - Increase temperature (e.g., to 40°C) additives->temp flow 5. Lower Flow Rate Reduces band broadening, may increase resolution temp->flow end Resolution Improved flow->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Guide 2: Excessive Peak Tailing or Asymmetry

For chromatograms showing asymmetric peaks (fronting or tailing), use this guide to diagnose and solve the issue.

G start Start: Poor Peak Shape overload 1. Check for Overload - Reduce injection volume by 50% - Dilute sample 10-fold start->overload additives 2. Add/Optimize Mobile Phase Additive - Add 0.1% DEA to mask silanols - Adjust additive concentration (0.05% - 0.2%) overload->additives Shape still poor end Peak Shape Improved overload->end Shape improves solvent 3. Check Sample Solvent Is sample dissolved in a stronger solvent than the mobile phase? additives->solvent redissolve Redissolve sample in mobile phase or a weaker solvent solvent->redissolve Yes column_health 4. Check Column Health - Is pressure high? - Any signs of contamination? solvent->column_health No redissolve->end flush Flush or replace column column_health->flush Yes column_health->end No flush->end

Caption: Troubleshooting workflow for poor peak shape.

Data Presentation: Method Development Parameters

Systematic screening of columns and mobile phases is the most effective approach for developing a chiral separation method.[5][12] The table below summarizes potential starting conditions for screening. Polysaccharide-based CSPs are highly successful for a broad range of chiral compounds, including hydantoin derivatives.[13][14]

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)Condition 3 (Reversed-Phase)
Chiral Column Amylose or Cellulose-based CSP (e.g., CHIRALPAK® IA, IC)Immobilized Amylose or Cellulose-based CSPAmylose or Cellulose-based CSP (reversed-phase compatible)
Mobile Phase A n-HexaneAcetonitrile (ACN)Water with 10 mM Ammonium Bicarbonate
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)Methanol (MeOH)Acetonitrile (ACN) or Methanol (MeOH)
Typical Ratio 90:10 (A:B), adjustable100% ACN or ACN/MeOH mixtures70:30 (A:B), adjustable
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C (adjustable from 10-40 °C)25 °C (adjustable from 10-40 °C)25 °C (adjustable from 10-40 °C)
Detection UV at 220 nm or 254 nmUV at 220 nm or 254 nmUV at 220 nm or 254 nm

Experimental Protocols

Protocol 1: Initial HPLC Screening Method for Enantiomeric Purity

This protocol provides a robust starting point for the analysis of this compound isomers using a normal-phase HPLC method.

1. Materials and Reagents:

  • Racemic Standard: this compound, ~1.0 mg/mL solution.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Additive: Diethylamine (DEA), analytical grade.

  • Chiral Column: An amylose-based CSP, such as CHIRALPAK® IA (250 x 4.6 mm, 5 µm).

2. Instrument and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV detector.

  • Mobile Phase: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 220 nm.

  • Run Time: 30 minutes.

3. Procedure:

  • Mobile Phase Preparation: Prepare 1 L of the mobile phase by mixing 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of DEA. Sonicate for 15 minutes to degas.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a final concentration of 1.0 mg/mL.

  • System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at 1.0 mL/min for at least 45 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the prepared sample.

  • Data Analysis: Analyze the resulting chromatogram for resolution between the two enantiomer peaks. If resolution is partial or non-existent, proceed with method optimization as outlined in the troubleshooting guides.

Protocol 2: Method Optimization Workflow

This protocol describes a systematic approach to optimize the initial screening method.

G start Start: Initial Screening Results eval_res Evaluate Resolution (Rs) Rs < 1.0? start->eval_res mod_ratio Adjust % IPA (e.g., 85:15, 95:5) eval_res->mod_ratio Yes good_res Rs > 1.5, Proceed to Validation eval_res->good_res No change_alcohol Substitute IPA with EtOH mod_ratio->change_alcohol Resolution still poor eval_temp Screen Temperature (15°C, 25°C, 40°C) mod_ratio->eval_temp Resolution improved change_alcohol->eval_temp Resolution still poor change_alcohol->eval_temp Resolution improved eval_flow Optimize Flow Rate (0.5 mL/min, 0.8 mL/min) eval_temp->eval_flow final_method Final Optimized Method eval_flow->final_method

Caption: A logical workflow for chiral method optimization.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione and Other Hydantoins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive properties of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione and other notable hydantoin derivatives. The analysis focuses on three key areas of therapeutic interest: anticonvulsant, antimicrobial, and anticancer activities. While extensive quantitative data is available for established hydantoin drugs, specific experimental values for this compound are not readily found in publicly available literature. Therefore, its potential bioactivity is discussed in the context of established structure-activity relationships (SAR) within the hydantoin class.

Anticonvulsant Activity

Hydantoin derivatives are a well-established class of anticonvulsant drugs, with phenytoin being a cornerstone in epilepsy treatment for decades. Their primary mechanism of action involves the modulation of voltage-gated sodium channels in neurons, which helps to prevent the rapid and repetitive firing of action potentials associated with seizures.

Comparative Data on Anticonvulsant Efficacy

The following table summarizes the anticonvulsant activity of several key hydantoin compounds, as determined by the Maximal Electroshock Seizure (MES) test. The MES test is a standard preclinical model for evaluating the ability of a compound to prevent the spread of seizures.

CompoundStructureMES ED50 (mg/kg)SpeciesReference
Phenytoin 5,5-diphenylhydantoin5.0 - 9.5Rat/Mouse[1][2]
Mephenytoin 3-Methyl-5-ethyl-5-phenylhydantoin~15Mouse
Ethotoin 3-Ethyl-5-phenylhydantoin~35Mouse[3]
This compound This compoundData not available--

Structure-Activity Relationship (SAR) Insights for this compound:

  • Substitution at C-5: The presence of alkyl or aryl groups at the C-5 position is crucial for anticonvulsant activity. The ethyl and methyl groups in the target compound are consistent with this requirement. Alkyl substituents at this position can sometimes contribute to sedative effects.

  • Substitution at N-3: The amino group at the N-3 position is a notable feature. While many active anticonvulsant hydantoins have substitutions at this position, the specific impact of an amino group on MES activity is not well-documented in readily available literature and warrants further investigation. Some studies suggest that N-substitution can influence the metabolic profile and duration of action.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to assess the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Apparatus:

  • An electroconvulsive shock generator with corneal electrodes.

Procedure:

  • Animal Preparation: Adult male mice or rats are typically used. The animals are acclimatized to the laboratory conditions before the experiment.

  • Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered to the animals, usually via intraperitoneal (i.p.) or oral (p.o.) route. A standard anticonvulsant like phenytoin is used as a positive control.

  • Pre-treatment Time: A specific pre-treatment time is allowed to elapse to ensure the drug has been absorbed and distributed. This time can vary depending on the route of administration and the pharmacokinetic properties of the compound.

  • Application of Electrical Stimulus: Corneal electrodes, moistened with saline, are applied to the eyes of the animal. A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered.[4]

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for several seconds.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this response is absent.[4]

  • Data Analysis: The percentage of animals protected at various doses of the test compound is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using statistical methods like probit analysis.

MES_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis A Animal Acclimation C Drug Administration (i.p. or p.o.) A->C B Drug Preparation (Test Compound, Vehicle, Positive Control) B->C D Pre-treatment Period C->D E Application of Corneal Electrodes D->E F Electrical Stimulus (e.g., 50 mA, 0.2s) E->F G Observation of Seizure Response F->G H Record Presence/Absence of Tonic Hindlimb Extension G->H I Calculate % Protection H->I J Determine ED50 I->J

Experimental workflow for the Maximal Electroshock Seizure (MES) test.

Antimicrobial Activity

Certain hydantoin derivatives, notably nitrofurantoin, are utilized as antimicrobial agents. Their mechanism of action often involves the reduction of the nitro group by bacterial reductases to form reactive intermediates that can damage bacterial ribosomal proteins, DNA, and other macromolecules.

Comparative Data on Antimicrobial Efficacy

The antimicrobial activity of hydantoins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Reference
Nitrofurantoin Escherichia coli1 - 128[5]
Staphylococcus pseudintermedius4 - 16[5]
Enterococcus faecium32 - 512[5]
This compound VariousData not available-

Structure-Activity Relationship (SAR) Insights for this compound:

  • N-3 Substitution: The presence of an amino group at the N-3 position could potentially influence antimicrobial activity. Some studies have explored 3-amino substituted heterocyclic compounds and have reported varying degrees of antimicrobial effects. The electronic and steric properties of this substituent would be critical.

  • Absence of a Nitro Group: Unlike nitrofurantoin, the target compound lacks a nitro group, which is central to the established mechanism of action for that particular drug. Therefore, if this compound possesses antimicrobial properties, it would likely be through a different mechanism.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Test compound stock solution

  • Positive control antibiotic (e.g., ampicillin, gentamicin)

  • Negative control (broth only)

Procedure:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL) is prepared from a fresh culture. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6]

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth within the wells of the 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[6]

  • Reading of Results: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a microplate reader to measure optical density.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compound in Broth B->C D Incubate Plate (e.g., 37°C, 16-20h) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine the Lowest Concentration with No Growth (MIC) E->F

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

The hydantoin scaffold is present in several anticancer drugs, such as nilutamide and enzalutamide, which are used in the treatment of prostate cancer. The anticancer mechanisms of hydantoin derivatives are diverse and can include androgen receptor antagonism, inhibition of protein kinases, and induction of apoptosis.

Comparative Data on Anticancer Efficacy

The anticancer activity of hydantoins is often evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundCell LineIC50 (nM)Reference
Nilutamide T-47D (breast cancer)87[7]
ZR-75-1 (breast cancer)75[7]
Shionogi (mouse mammary tumor)412[7]
This compound VariousData not available-

Structure-Activity Relationship (SAR) Insights for this compound:

  • Substitutions on the Hydantoin Ring: The anticancer activity of hydantoin derivatives is highly dependent on the nature and position of substituents. For androgen receptor antagonists like nilutamide, specific aromatic substitutions are critical for activity.

  • 3-Amino Substitution: The presence of a 3-amino group introduces a point for potential further chemical modification to explore anticancer activity. Studies on other 3-amino substituted heterocyclic compounds have shown a wide range of cytotoxic effects, suggesting that this structural feature could be a starting point for the design of novel anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours to allow for formazan crystal formation.[8]

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

MTT_Pathway cluster_workflow MTT Assay Workflow cluster_principle Principle A Seed Cancer Cells in 96-well Plate B Treat with Test Compound (Varying Concentrations) A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Solubilize Formazan Crystals (e.g., DMSO) E->F G Measure Absorbance (~570 nm) F->G H Calculate % Viability and IC50 G->H I Viable Cells J Mitochondrial Dehydrogenases I->J L Formazan (Purple, Insoluble) J->L Reduction K MTT (Yellow, Soluble) K->J

Workflow and principle of the MTT cytotoxicity assay.

Conclusion

While this compound shares the core hydantoin structure with several bioactive compounds, a definitive comparison of its efficacy is hampered by the lack of direct experimental data. Based on established structure-activity relationships, the substitutions at the C-5 and N-3 positions suggest potential for biological activity. However, empirical testing through the standardized protocols outlined in this guide is essential to quantitatively determine its anticonvulsant, antimicrobial, and anticancer properties and to elucidate its specific mechanisms of action. This would allow for a direct and meaningful comparison with existing hydantoin-based therapeutic agents.

References

A Comparative Guide to the Synthesis of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic routes for the production of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione, a molecule of interest in medicinal chemistry and drug development. We will evaluate a modified, established multi-step synthesis commencing with the Bucherer-Bergs reaction and compare it to a novel, more direct approach. This analysis includes a detailed breakdown of experimental protocols, a quantitative comparison of the routes, and visual representations of the synthetic pathways to aid in the selection of the most efficient and practical method.

Comparison of Synthetic Routes

The validation of a new synthesis route requires a thorough comparison with existing methods. Here, we compare a traditional, albeit modified, route starting from 2-butanone with a novel synthesis beginning with the corresponding α-amino acid.

ParameterRoute A: Modified Bucherer-Bergs SynthesisRoute B: Novel α-Amino Acid-Based Synthesis
Starting Materials 2-Butanone, Potassium Cyanide, Ammonium Carbonate, Electrophilic Aminating Agent2-Amino-2-methylbutanoic acid ethyl ester, Triphosgene, Hydrazine hydrate
Number of Steps 2 (Synthesis of Hydantoin Intermediate, N-Amination)2 (Isocyanate Formation, Cyclization)
Key Intermediates 5-Ethyl-5-methylhydantoin1-Isocyanato-1-methyl-1-ethyl carboxylate
Overall Yield Variable (Dependent on N-amination efficiency)Moderate to Good[1]
Reagent Toxicity High (Potassium Cyanide)Moderate (Triphosgene)
Scalability Established for hydantoin synthesisPotentially scalable
Stereochemistry Racemic productDependent on the stereochemistry of the starting amino acid

Experimental Protocols

Route A: Modified Bucherer-Bergs Synthesis

Step 1: Synthesis of 5-Ethyl-5-methylhydantoin (Bucherer-Bergs Reaction)

  • In a well-ventilated fume hood, a mixture of 2-butanone (1 mole), potassium cyanide (1.1 moles), and ammonium carbonate (2.5 moles) in 50% aqueous ethanol is prepared.

  • The mixture is heated to 60-70°C in a sealed reaction vessel.

  • The reaction is stirred for several hours until completion, monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the 5-ethyl-5-methylhydantoin product is isolated by filtration and can be purified by recrystallization from ethanol or water.

Step 2: Proposed N-Amination of 5-Ethyl-5-methylhydantoin

Disclaimer: The following is a proposed protocol based on general electrophilic amination principles.

  • To a solution of 5-ethyl-5-methylhydantoin (1 mole) in a suitable aprotic solvent (e.g., DMF, THF), a strong, non-nucleophilic base (e.g., sodium hydride) is added at 0°C to deprotonate the N-3 position of the hydantoin ring.

  • An electrophilic aminating agent, such as a hydroxylamine-O-sulfonic acid derivative or an oxaziridine, is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Route B: Novel α-Amino Acid-Based Synthesis

This novel two-step synthesis, adapted from the work of Bouchnak et al.[1], offers a more direct route to the target 3-aminohydantoin.

Step 1: Formation of Ethyl 2-isocyanato-2-methylbutanoate

  • To a solution of 2-amino-2-methylbutanoic acid ethyl ester (1 mole) in a biphasic mixture of dichloromethane and water, triphosgene (0.4 equivalents) is added portion-wise at 0°C, while maintaining the pH of the aqueous layer at approximately 8-9 with the addition of a base (e.g., sodium bicarbonate).

  • The reaction is stirred vigorously for 1-2 hours at 0°C.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is carefully removed in vacuo to yield the crude isocyanate, which is used immediately in the next step without further purification.

Step 2: Cyclization to this compound

  • The crude ethyl 2-isocyanato-2-methylbutanoate (1 mole) is dissolved in a suitable solvent such as THF.

  • Hydrazine hydrate (1.1 moles) is added dropwise to the solution at room temperature.

  • The reaction mixture is then heated to reflux and stirred for several hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to afford this compound.

Synthesis Route Diagrams

Route_A cluster_0 Route A: Modified Bucherer-Bergs Synthesis 2-Butanone 2-Butanone Hydantoin_Intermediate 5-Ethyl-5-methyl- hydantoin 2-Butanone->Hydantoin_Intermediate KCN, (NH4)2CO3 Bucherer-Bergs Final_Product_A 3-Amino-5-ethyl-5-methyl- imidazolidine-2,4-dione Hydantoin_Intermediate->Final_Product_A Electrophilic Amination (Proposed)

Caption: Workflow for the modified Bucherer-Bergs synthesis route (Route A).

Route_B cluster_1 Route B: Novel α-Amino Acid-Based Synthesis Amino_Ester 2-Amino-2-methylbutanoic acid ethyl ester Isocyanate Ethyl 2-isocyanato- 2-methylbutanoate Amino_Ester->Isocyanate Triphosgene Final_Product_B 3-Amino-5-ethyl-5-methyl- imidazolidine-2,4-dione Isocyanate->Final_Product_B Hydrazine Hydrate Cyclization

Caption: Workflow for the novel α-amino acid-based synthesis route (Route B).

Conclusion

The validation of a new synthetic route for this compound presents a compelling alternative to traditional methods. The novel α-amino acid-based synthesis (Route B) offers a more direct and potentially higher-yielding pathway, avoiding the use of highly toxic cyanide reagents. While the Bucherer-Bergs reaction (part of Route A) is a robust method for creating the hydantoin core, the subsequent N-amination step remains a challenge without a well-established, high-yielding protocol. For researchers and drug development professionals, the novel route appears to be a more promising avenue for the efficient and scalable production of this target molecule, particularly if stereochemical control is a consideration. Further optimization and experimental validation of the proposed N-amination in Route A would be necessary for a more definitive comparison.

References

3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione versus other amino-substituted heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amino-Substituted Heterocycles in Anticonvulsant Research

Nitrogen-containing heterocyclic scaffolds are fundamental in the design of central nervous system active agents. The introduction of an amino group (or a substituted amino group) to these scaffolds can significantly modulate their pharmacological properties, including their ability to cross the blood-brain barrier and interact with neuronal targets. The imidazolidine-2,4-dione (hydantoin) ring is a well-established pharmacophore in anticonvulsant drugs, with phenytoin being a prominent example.[1] Structure-activity relationship (SAR) studies have shown that substitution at the N-3 and C-5 positions of the hydantoin ring can significantly influence anticonvulsant activity.[1] High and prolonged activity has been observed with the introduction of a 3-amino group to 5,5-diphenylhydantoin.[1]

This guide will compare the anticonvulsant performance of amino-substituted hydantoins with other classes of amino-substituted heterocycles, such as thiazolidinones, based on available preclinical data.

Comparative Anticonvulsant Activity

The following tables summarize the anticonvulsant activity and neurotoxicity of various amino-substituted heterocyclic compounds from different studies. The primary endpoints are the median effective dose (ED₅₀) in the MES and scPTZ tests and the median toxic dose (TD₅₀) determined by the rotarod test for motor impairment. The Protective Index (PI), calculated as TD₅₀/ED₅₀, is a measure of the compound's safety margin.

Table 1: Anticonvulsant Activity of 3-Amino-5,5-diphenylhydantoin Schiff Base Derivatives in Mice (MES Test) [2]

CompoundSubstituent on Schiff BaseED₅₀ (mg/kg, i.p.)TD₅₀ (mg/kg, i.p.)Protective Index (PI)
SB2-Ph 2-hydroxyphenyl8.29>55>6.58
Phenytoin (Reference) -5.9637.16.22

Note: Data for other Schiff base derivatives (SB1-Ph, SB3-Ph, SB4-Ph) is available in the source literature but SB2-Ph is highlighted for its comparable activity to Phenytoin.

Table 2: Anticonvulsant Activity of 2-(Substituted-imino)thiazolidin-4-ones in Mice [3]

CompoundSubstituentMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)MES PIscPTZ PI
5d 2-(4-(pentyloxy)phenylimino)18.515.3196.410.612.8
Carbamazepine (Reference) -11.811.275.36.46.7

Structure-Activity Relationship (SAR) Insights

The available data, primarily from derivatives of 5,5-diphenylhydantoin, provides some valuable SAR insights that could be extrapolated to other 5,5-disubstituted-3-amino-hydantoins like 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione.

  • Substitution at C-5: Aromatic substituents at the C-5 position of the hydantoin ring are often associated with activity against generalized tonic-clonic seizures (MES model).[1] Alkyl substituents at this position may contribute to sedative properties.[4]

  • Substitution at N-3: The introduction of an amino group at the N-3 position can lead to potent and prolonged anticonvulsant activity.[1] Further derivatization of this amino group, for instance, into Schiff bases, can modulate this activity.[2]

  • Bioisosteric Replacement: Thiazolidinone rings can be considered bioisosteres of the hydantoin ring and have shown significant anticonvulsant activity.[5]

The following diagram illustrates the general pharmacophore model for hydantoin-based anticonvulsants.

Caption: Key structural features of the hydantoin scaffold influencing anticonvulsant activity.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the comparative data tables.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

  • Animal Model: Male albino mice (20-25 g) or Sprague-Dawley rats.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Animals are administered the test compound or vehicle, typically via intraperitoneal (i.p.) injection.

    • At the time of predicted peak effect, a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) is applied to the animal's corneas.

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through the corneal electrodes.

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

MES_Workflow start Animal Acclimation drug_admin Drug Administration (Test Compound or Vehicle) start->drug_admin wait Time for Peak Effect drug_admin->wait anesthetize Corneal Anesthesia wait->anesthetize stimulate Electrical Stimulation (MES Apparatus) anesthetize->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe endpoint Endpoint: Abolition of THLE? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No end Data Analysis (ED50) protected->end not_protected->end Screening_Logic start Synthesized Amino-Substituted Heterocycle mes_test MES Test start->mes_test scptz_test scPTZ Test start->scptz_test rotarod_test Rotarod Test start->rotarod_test efficacy Anticonvulsant Efficacy (ED50) mes_test->efficacy scptz_test->efficacy toxicity Neurotoxicity (TD50) rotarod_test->toxicity pi Calculate Protective Index (PI = TD50 / ED50) efficacy->pi toxicity->pi decision Lead Candidate? pi->decision

References

Cross-Validation of Analytical Techniques for 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate and precise quantification of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione, a hydantoin derivative, is critical for its development and quality control in the pharmaceutical industry. The cross-validation of analytical methods is a fundamental process to ensure that a chosen analytical procedure is fit for its intended purpose and that different analytical techniques yield comparable and reliable results.[1][2] This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of this compound.

Comparative Performance of Analytical Methods

The choice of an analytical method is dictated by several factors, including the required sensitivity, specificity, sample throughput, and the instrumentation available. The following table summarizes the hypothetical performance characteristics of HPLC-UV, GC-MS, and NMR for the quantification of this compound.

ParameterHPLC-UVGC-MSNMR
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL~1 µg/mL
Limit of Quantification (LOQ) ~30 ng/mL~5 ng/mL~5 µg/mL
Robustness HighModerateHigh

Experimental Protocols

Detailed methodologies for the HPLC-UV, GC-MS, and NMR analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the routine analysis of pharmaceutical compounds.[1]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 6.8) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it suitable for the identification and quantification of volatile or semi-volatile compounds. Derivatization is often required for polar compounds like hydantoins to increase their volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one coated with 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

  • Derivatization: The sample is derivatized with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to convert the polar N-H groups to less polar trimethylsilyl derivatives.

  • Standard and Sample Preparation: Standards and samples are prepared in a suitable solvent (e.g., anhydrous pyridine), the derivatizing agent is added, and the mixture is heated (e.g., at 70°C for 30 minutes) to complete the reaction before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for structural elucidation and can also be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte, by using an internal standard of known purity.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d6).

  • Internal Standard: A certified internal standard with a known concentration and purity, containing a proton signal that does not overlap with any signals from the analyte (e.g., maleic acid).

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A sufficiently long delay to ensure complete relaxation of all relevant nuclei (e.g., 5 times the longest T1 relaxation time).

    • Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

  • Quantification: The concentration of the analyte is determined by comparing the integral of a specific, well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the general cross-validation workflow and the specific experimental workflows for each analytical technique.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective select_methods Select Analytical Methods (e.g., HPLC, GC-MS, NMR) define_objective->select_methods define_params Define Validation Parameters (Accuracy, Precision, etc.) select_methods->define_params method_dev Method Development & Optimization define_params->method_dev method_val Individual Method Validation method_dev->method_val cross_val Cross-Validation Experiments method_val->cross_val data_analysis Data Analysis & Comparison cross_val->data_analysis acceptance Acceptance Criteria Check data_analysis->acceptance report Final Report acceptance->report

Caption: General workflow for the cross-validation of analytical methods.

HPLCWorkflow prep_mobile_phase Prepare Mobile Phase hplc_setup HPLC System Setup (Column, Flow Rate, Temp) prep_mobile_phase->hplc_setup prep_standards Prepare Standard Solutions inject Inject Samples & Standards prep_standards->inject prep_sample Prepare & Filter Sample prep_sample->inject hplc_setup->inject detect UV Detection at 220 nm inject->detect data_acq Data Acquisition detect->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for HPLC-UV analysis.

GCMSWorkflow prep_standards Prepare Standards derivatize_standards Derivatize Standards prep_standards->derivatize_standards prep_sample Prepare Sample derivatize_sample Derivatize Sample prep_sample->derivatize_sample inject Inject Derivatized Solutions derivatize_standards->inject derivatize_sample->inject gcms_setup GC-MS System Setup (Column, Temp Program) gcms_setup->inject separation GC Separation inject->separation detection MS Detection (SIM Mode) separation->detection data_proc Data Processing & Quantification detection->data_proc

Caption: Experimental workflow for GC-MS analysis.

NMRWorkflow prep_internal_std Prepare Internal Standard combine Combine Sample & Internal Standard prep_internal_std->combine prep_sample Prepare Sample in Deuterated Solvent prep_sample->combine nmr_setup NMR Spectrometer Setup (Acquisition Parameters) combine->nmr_setup acquire_fid Acquire FID nmr_setup->acquire_fid process_spectrum Process Spectrum (FT, Phasing, Baseline Correction) acquire_fid->process_spectrum integrate Integrate Signals process_spectrum->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for quantitative NMR (qNMR) analysis.

References

Navigating the Structure-Activity Landscape of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione Analogs for Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione analogs, a class of compounds with potential as anticonvulsant agents. Due to the limited availability of comprehensive public data on this specific scaffold, this guide leverages findings from closely related 3-amino-5,5-disubstituted hydantoin derivatives to extrapolate key SAR principles.

The hydantoin (imidazolidine-2,4-dione) core is a well-established pharmacophore in anticonvulsant drug discovery, with phenytoin being a prominent example.[1] The introduction of a 3-amino group and various substituents at the 5-position of the hydantoin ring offers a promising avenue for modulating efficacy and safety profiles.

Comparative Anticonvulsant Activity

Compound IDR Group (at 3-imino position)MES ED₅₀ (mg/kg)[2]Neurotoxicity TD₅₀ (mg/kg)[2]Protective Index (PI = TD₅₀/ED₅₀)[2]
Phenytoin (Reference Drug)5.9637.086.22
SB1-Ph 2-thienyl12.02> 40> 3.33
SB2-Ph 2-hydroxyphenyl8.2954.506.58
SB3-Ph 4-nitrophenyl15.34> 40> 2.61
SB4-Ph 2-pyridyl10.75> 40> 3.72

ED₅₀ (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the animals. A lower ED₅₀ indicates higher potency. TD₅₀ (Median Toxic Dose): The dose at which 50% of the animals show signs of neurotoxicity (motor impairment) in the rotarod test. PI (Protective Index): A measure of the drug's safety margin. A higher PI is desirable.

From this limited dataset, several preliminary SAR observations can be made for the 3-amino-5,5-diphenylhydantoin scaffold:

  • The introduction of a 2-hydroxyphenyl group (SB2-Ph) resulted in the most favorable profile among the analogs, with a potent anticonvulsant activity and a high protective index, comparable to phenytoin.[2]

  • Electron-donating (2-thienyl in SB1-Ph, 2-pyridyl in SB4-Ph) and electron-withdrawing (4-nitrophenyl in SB3-Ph) groups on the aromatic ring attached to the 3-imino position generally led to a decrease in potency compared to the 2-hydroxyphenyl analog.[2]

  • All tested Schiff base derivatives exhibited a good safety profile, with high or undetermined TD₅₀ values.[2]

These findings suggest that both steric and electronic properties of the substituent at the 3-amino position play a crucial role in modulating the anticonvulsant activity and neurotoxicity of this class of hydantoins.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the preclinical evaluation of anticonvulsant drug candidates.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[2]

Apparatus:

  • An electroshock apparatus capable of delivering a constant current.

  • Corneal electrodes.

Procedure:

  • Male albino mice (e.g., CD-1 strain) weighing 20-30 g are used.

  • The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.

  • At the time of predicted peak effect of the compound (typically 30-60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal electrodes. A drop of saline is applied to the corneas to ensure good electrical contact.

  • The animals are observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.

  • The percentage of animals protected from the tonic hindlimb extension is recorded for each dose group.

  • The ED₅₀ value is calculated using statistical methods such as probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is a model for identifying compounds that may be effective against absence seizures.

Apparatus:

  • Observation chambers.

  • Syringes for subcutaneous injection.

Procedure:

  • Male albino mice are used.

  • The test compound is administered i.p. or p.o. at various doses, with a control group receiving the vehicle.

  • At the time of predicted peak effect, a convulsant dose of pentylenetetrazol (PTZ), typically 85 mg/kg, is injected subcutaneously into the scruff of the neck.

  • Each animal is immediately placed in an individual observation chamber.

  • The animals are observed for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • The percentage of animals protected from clonic seizures is determined for each dose group.

  • The ED₅₀ value is calculated.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the potential neurotoxic side effects of a compound.

Apparatus:

  • A rotarod apparatus, which consists of a rotating rod.

Procedure:

  • Mice are trained to walk on the rotating rod at a constant speed (e.g., 10 rpm) for a set period (e.g., 1-2 minutes).

  • On the test day, the compound is administered at various doses.

  • At the time of predicted peak effect, the animals are placed on the rotarod, which is rotating at a constant speed.

  • The time each animal remains on the rod is recorded, up to a maximum cutoff time.

  • The dose at which 50% of the animals are unable to remain on the rod for the predetermined time is calculated as the TD₅₀.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many hydantoin anticonvulsants is the blockade of voltage-gated sodium channels in neurons. This action stabilizes neuronal membranes and prevents the rapid, repetitive firing that underlies seizure activity.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Action Potential Action Potential Na_Channel_Open Voltage-Gated Na+ Channels Open Action Potential->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Receptor_Binding Receptor Binding Neurotransmitter_Release->Receptor_Binding Postsynaptic_Potential Excitatory Postsynaptic Potential Receptor_Binding->Postsynaptic_Potential Seizure_Propagation Seizure Propagation Postsynaptic_Potential->Seizure_Propagation Hydantoin_Analog Hydantoin Analog Hydantoin_Analog->Na_Channel_Open Blocks

Caption: Proposed mechanism of action for hydantoin analogs.

The following diagram illustrates a typical workflow for a structure-activity relationship study in anticonvulsant drug discovery.

G Lead_Compound Lead Compound (3-Amino-5-ethyl-5- methylimidazolidine-2,4-dione) Analog_Synthesis Analog Synthesis (Modification at N-3 and C-5) Lead_Compound->Analog_Synthesis In_Vivo_Screening In Vivo Screening Analog_Synthesis->In_Vivo_Screening MES_Test MES Test (Efficacy) In_Vivo_Screening->MES_Test scPTZ_Test scPTZ Test (Efficacy) In_Vivo_Screening->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity) In_Vivo_Screening->Rotarod_Test Data_Analysis Data Analysis (ED50, TD50, PI) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Rotarod_Test->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation SAR_Elucidation->Analog_Synthesis Iterative Design Optimized_Analog Optimized Analog SAR_Elucidation->Optimized_Analog

Caption: Workflow for SAR studies of anticonvulsant analogs.

Conclusion

The exploration of this compound analogs represents a promising direction in the development of new anticonvulsant therapies. While direct and extensive SAR data for this specific series remains to be fully elucidated in publicly accessible literature, analysis of closely related 3-amino-5,5-disubstituted hydantoins provides a foundational understanding. The data suggests that modifications at the 3-amino position significantly influence anticonvulsant potency and safety. Future research should focus on synthesizing and systematically evaluating a broader range of analogs of this compound to build a comprehensive SAR model. This will enable the rational design of novel candidates with improved efficacy and a wider therapeutic window for the treatment of epilepsy.

References

Comparative Docking Analysis of Hydantoin Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking performance of various hydantoin derivatives, offering insights into their potential as therapeutic agents. Due to the limited availability of direct comparative studies on 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione, this guide focuses on structurally related 3,5-disubstituted hydantoin derivatives investigated for their potential as inhibitors of Cyclin-Dependent Kinase-5 (CDK-5), a key target in Alzheimer's disease research.[1] The data presented is based on published experimental findings and aims to provide an objective comparison to inform further research and drug development efforts.

Comparative Docking Performance against CDK-5

Molecular docking studies are crucial in drug discovery for predicting the binding affinity and orientation of a ligand to a target protein. In a study focused on identifying potential anti-Alzheimer's agents, a series of 3,5-disubstituted hydantoin derivatives were docked against the CDK-5 receptor. The binding energies, which indicate the strength of the interaction, were calculated and compared with known CDK-5 inhibitors. A more negative binding energy suggests a stronger and more favorable interaction.

The results revealed that several of the designed hydantoin derivatives exhibited superior binding affinities compared to the standard inhibitor, Dinaciclib.[1] Notably, compounds Dv-07N and Dv-01N demonstrated the highest binding energies, suggesting they are promising candidates for further investigation as CDK-5 inhibitors.[1]

CompoundBinding Energy (Kcal/mol)
Designed Hydantoins
Dv-07N-101.748
Dv-01N-99.269
Dv-03N-95.2625
Standard Inhibitors
Dinaciclib-98.0225
Flavopiridol-93.9411
Roscovitine-92.9641

Table 1: Comparative binding energies of designed 3,5-disubstituted hydantoin derivatives and standard inhibitors against the CDK-5 receptor.[1]

Experimental Protocol: Molecular Docking of Hydantoin Derivatives

The following methodology outlines the key steps involved in the molecular docking studies of 3,5-disubstituted hydantoin derivatives against the CDK-5 receptor.[1]

1. Ligand Preparation:

  • The two-dimensional structures of the hydantoin derivatives were sketched using ChemSketch software.

  • These structures were then converted to the Protein Data Bank (PDB) format using Avogadro software, which generates the three-dimensional coordinates necessary for docking.

2. Protein Preparation:

  • The three-dimensional crystal structure of the CDK-5 receptor (PDB ID: 1UNL) was obtained from the Protein Data Bank.

  • Prior to docking, the protein structure was prepared by removing water molecules and any co-crystallized ligands. This ensures that the binding site is accessible to the new ligands being tested.

3. Molecular Docking:

  • The molecular docking simulations were performed using iGEMDOCK software.

  • This software predicts the binding pose of the ligand in the active site of the protein and calculates the binding energy, which is a measure of the binding affinity.

4. Visualization and Analysis:

  • The results of the docking simulations, including the binding poses and interactions between the ligands and the protein's amino acid residues, were visualized and analyzed using Discovery Studio Visualizer.

  • Key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity were identified. For instance, common amino acids involved in the interactions with the more promising derivatives and standard inhibitors included LYS:89, CYS:83, LEU:133, and ILE:10.[1]

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow in computational drug discovery, from target identification to lead optimization, which includes molecular docking as a critical step.

G cluster_0 Discovery & Preclinical cluster_1 Computational Methods Target_ID Target Identification Target_Val Target Validation Target_ID->Target_Val Biological Plausibility Lead_Disc Lead Discovery Target_Val->Lead_Disc Assay Development Virtual_Screening Virtual Screening Lead_Disc->Virtual_Screening Lead_Opt Lead Optimization MD_Sim MD Simulations Lead_Opt->MD_Sim ADMET ADMET Prediction Lead_Opt->ADMET Preclinical Preclinical Studies Docking Molecular Docking Virtual_Screening->Docking Hit Identification Docking->Lead_Opt Binding Affinity MD_Sim->Lead_Opt Stability Analysis ADMET->Preclinical Safety Profile

Caption: A generalized workflow for computational drug discovery.

References

Comparative Performance Analysis of Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature and database searches did not yield specific biological performance data for 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione. This guide, therefore, provides a comparative performance benchmark for the broader classes of related heterocyclic compounds, namely imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives, against well-established kinase inhibitors. The data presented is collated from various scientific publications to offer a valuable resource for researchers in the field of kinase inhibitor discovery.

Introduction

The imidazolidine-2,4-dione and thiazolidine-2,4-dione scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of these heterocyclic rings have shown particular promise as inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas. This guide focuses on the comparative performance of these derivatives against two key receptor tyrosine kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These kinases play pivotal roles in tumor angiogenesis and cell proliferation, respectively, making them important targets for anti-cancer drug development.

To provide a clear benchmark, the performance of these derivatives is compared against well-established, clinically approved inhibitors of VEGFR-2 (Sorafenib and Sunitinib) and EGFR (Erlotinib and Gefitinib).

Performance Data: A Comparative Overview

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives against VEGFR-2 and EGFR. The data is presented alongside the IC50 values of known benchmark inhibitors.

Table 1: Comparative Inhibitory Activity against VEGFR-2
Compound ClassDerivative / CompoundIC50 (nM)Reference
Thiazolidine-2,4-dione Compound 12a (a 2-oxo-1,2-dihydroquinoline hybrid)2 (against Caco-2 cells)[1]
Compound 15 81[2]
Compound 22 79
Benchmark Inhibitors Sorafenib 90[3][4][5]
Sunitinib 80[4]
Table 2: Comparative Inhibitory Activity against EGFR
Compound ClassDerivative / CompoundIC50 (nM)Reference
Imidazolidine-2,4-dione Derivative 24 (a 5,5-diphenylhydantoin Schiff's base)70
Compound 13 610
Compound 10 670
Benchmark Inhibitors Erlotinib 2[6]
Gefitinib 13.06 - 77.26 (in sensitive cell lines)[7]

Signaling Pathway Visualization

The diagram below illustrates a simplified representation of the Raf/MEK/ERK signaling pathway, which is downstream of many receptor tyrosine kinases, including EGFR and VEGFR. Inhibition of the upstream kinases can block this critical proliferation and survival pathway.

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Simplified Raf/MEK/ERK Signaling Pathway.

Experimental Protocols

The following are generalized protocols for in vitro kinase inhibition assays, which are fundamental for determining the IC50 values of inhibitor compounds.

In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human VEGFR-2 (GST-tagged)

  • Kinase Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • ATP

  • VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup: To the wells of a 96-well plate, add the test compound dilutions. Include controls for 100% kinase activity (DMSO vehicle) and background (no enzyme).

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the background control.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all other readings. Calculate the percent inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][8]

In Vitro EGFR Kinase Inhibition Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into a substrate.

Materials:

  • Recombinant human EGFR

  • Kinase Assay Buffer

  • [γ-33P]ATP

  • EGFR substrate (e.g., a synthetic peptide)

  • Test compounds (dissolved in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Kinase Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, EGFR enzyme, and test compound dilutions.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-33P]ATP and the substrate.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Data Acquisition: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]

Conclusion

While specific performance data for this compound remains elusive in the public domain, this guide provides a valuable comparative framework for the broader classes of imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives. The presented data indicates that these scaffolds can be elaborated to yield potent inhibitors of key oncogenic kinases such as VEGFR-2 and EGFR. The provided experimental protocols offer a foundational methodology for researchers to evaluate novel compounds within these classes. Further investigation and optimization of these scaffolds hold significant potential for the development of novel kinase inhibitors.

References

A Researcher's Guide to the Metabolic Stability of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione and a Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a novel compound is a critical step in the preclinical development pipeline. This guide provides a comparative framework for evaluating the metabolic stability of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione, a hydantoin derivative with potential therapeutic applications.

Due to a lack of publicly available in vitro metabolic stability data for this compound, this guide will focus on providing a robust experimental protocol for its assessment. Furthermore, it will draw comparisons with structurally related hydantoin anticonvulsants, such as mephenytoin and 5-ethyl-5-methylhydantoin, to offer insights into potential metabolic pathways and stability profiles.

Comparative Metabolic Stability Data

While specific data for this compound is not available, the following table provides a template for presenting and comparing in vitro metabolic stability data obtained from a human liver microsome assay. Data for comparator compounds, where available in the literature, or hypothetical data can be used to populate such a table for a comprehensive analysis.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
This compound Experimental Data NeededExperimental Data NeededIn-house Study
5-Ethyl-5-methylhydantoin (structurally related)Experimental Data NeededExperimental Data NeededLiterature/In-house Study
Mephenytoin (structurally related anticonvulsant)VariableVariableLiterature
Phenytoin (structurally related anticonvulsant)VariableVariableLiterature
Verapamil (High Clearance Control)< 10> 100Literature/In-house Study
Dextran (Low Clearance Control)> 60< 5Literature/In-house Study

Experimental Protocols

A standard and reliable method for assessing metabolic stability is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

1. Materials and Reagents:

  • Test Compound: this compound

  • Comparator Compounds: e.g., 5-ethyl-5-methylhydantoin, Mephenytoin

  • Positive Control (High Clearance): e.g., Verapamil

  • Negative Control (Low Clearance): e.g., Dextran

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well incubation plates and collection plates

  • Incubator shaker

  • Centrifuge

  • LC-MS/MS system

2. Assay Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test and comparator compounds in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solutions with buffer to the desired final concentration (typically 1 µM).

    • Prepare the microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Add the test and comparator compounds to the respective wells and pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at 4°C for 15 minutes at 3000 x g to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

3. Analytical Method:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • The peak area ratio of the analyte to the internal standard is used for quantification.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro metabolic stability assay.

G cluster_prep Preparation cluster_inc Incubation at 37°C cluster_analysis Analysis prep_cpd Prepare Test Compound (1 µM) pre_inc Pre-incubate Compound + Microsomes (5 min) prep_cpd->pre_inc prep_mic Prepare Microsomes (0.5 mg/mL) prep_mic->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_rxn->time_points stop_rxn Stop Reaction with Cold Acetonitrile + IS time_points->stop_rxn centrifuge Centrifuge to Precipitate Protein stop_rxn->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate t½ and CLint lcms->data

Workflow for in vitro metabolic stability assay.
Putative Metabolic Pathways

Based on the known metabolism of structurally similar hydantoin anticonvulsants like mephenytoin, the following diagram illustrates the potential metabolic pathways for this compound. The primary routes of metabolism for hydantoins often involve oxidation and conjugation reactions. For the target compound, potential sites of metabolism include the ethyl group (hydroxylation), the methyl group (hydroxylation), and potential N-deamination or conjugation of the amino group.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) parent 3-Amino-5-ethyl-5-methyl- imidazolidine-2,4-dione hydrox_ethyl Hydroxylation of Ethyl Group parent->hydrox_ethyl hydrox_methyl Hydroxylation of Methyl Group parent->hydrox_methyl deamination N-Deamination parent->deamination sulfation Sulfation parent->sulfation On Amino Group glucuronidation Glucuronidation hydrox_ethyl->glucuronidation hydrox_methyl->glucuronidation deamination->glucuronidation

Evaluating the Off-Target Effects of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential off-target effects of the novel compound 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione. Due to the limited publicly available data on this specific molecule, this document outlines a comprehensive strategy for its assessment, drawing comparisons with established anticonvulsant drugs, Phenytoin and Ethosuximide, which share structural similarities or therapeutic indications. The experimental protocols and data presented herein are based on established preclinical safety evaluation paradigms.

Introduction to Off-Target Effect Evaluation

Identifying unintended interactions of a drug candidate with biological targets other than its primary therapeutic target is a critical step in preclinical development. These "off-target" effects are a major cause of adverse drug reactions (ADRs) and late-stage drug attrition. A systematic evaluation using a panel of in vitro assays is the industry standard for early risk assessment.[1][2][3]

This guide will focus on a tiered approach to evaluating this compound, beginning with broad screening panels and progressing to more specific functional and genotoxicity assays.

Comparative Compounds

To provide context for the potential off-target profile of this compound, we will use two well-characterized anticonvulsant drugs as comparators:

  • Phenytoin: A hydantoin derivative used for various types of seizures. It is known to have a narrow therapeutic index and a range of off-target effects, including blockade of the hERG potassium channel.[4][5]

  • Ethosuximide: A succinimide anticonvulsant primarily used for absence seizures. It is generally considered to have a more favorable side-effect profile compared to Phenytoin.[6][7][8]

Tier 1: Broad Off-Target Screening using Safety Panels

The initial step involves screening the compound against a broad panel of receptors, ion channels, transporters, and enzymes to identify potential liabilities. Several commercial panels are available for this purpose, such as the Eurofins SafetyScreen44 or the ICE Bioscience ICESTP Safety Panel™ 44.[1][2][9][10] These panels are designed to detect interactions with targets that have a known association with adverse drug reactions.[3]

Experimental Protocol: Receptor Binding Assay (General)

A common method for these panels is the radioligand binding assay. This technique measures the ability of the test compound to displace a known radiolabeled ligand from its target.

  • Preparation: A membrane preparation from cells expressing the target receptor is incubated with a specific radioligand.

  • Competition: The test compound (e.g., this compound) is added at a fixed concentration (typically 1-10 µM) to compete with the radioligand for binding to the receptor.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by filtration.

  • Detection: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) flags a potential off-target interaction.

Hypothetical Comparative Data: Broad Safety Panel Screening

The following table summarizes hypothetical results from a SafetyScreen44 panel for this compound and the known comparators.

Target ClassTargetThis compound (% Inhibition @ 10 µM)Phenytoin (% Inhibition @ 10 µM)Ethosuximide (% Inhibition @ 10 µM)Potential Clinical Implication
GPCRs 5-HT2B58%15%5%Valvular heart disease
M1 Muscarinic62%25%8%Anticholinergic effects (dry mouth, blurred vision)
H1 Histamine12%8%3%Sedation
Ion Channels hERG75% 85% <10% QT prolongation, Torsades de Pointes
Cav1.2 (L-type)45%55%18%Hypotension, bradycardia
Nav1.520%70% (On-target)15%Arrhythmias, neurological effects
Transporters Dopamine (DAT)8%5%2%CNS side effects
Enzymes COX-15%10%3%GI toxicity

Note: Data for Phenytoin and Ethosuximide are illustrative and based on their known pharmacological profiles. A value >50% is considered a significant "hit".

Workflow for Off-Target Screening

cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Follow-up & Confirmation cluster_2 Tier 3: Genotoxicity Compound 3-Amino-5-ethyl-5-methyl- imidazolidine-2,4-dione Panel SafetyScreen44 Panel (Receptors, Ion Channels, Enzymes, Transporters) Compound->Panel Analysis Calculate % Inhibition @ 10 µM Panel->Analysis Hits Identify 'Hits' (>50% Inhibition) Analysis->Hits DoseResponse Dose-Response Curve to determine IC50 Hits->DoseResponse Genotox Ames & Micronucleus Assays Hits->Genotox FunctionalAssay Functional Assays (e.g., hERG Patch Clamp) DoseResponse->FunctionalAssay Risk Risk Assessment & Lead Optimization FunctionalAssay->Risk Genotox->Risk

Caption: Workflow for identifying and characterizing off-target effects.

Tier 2: Functional Assays for High-Risk Targets

Based on the hypothetical screening results, the most significant off-target liability for this compound is the inhibition of the hERG potassium channel, a known risk factor for cardiac arrhythmias.[11] This necessitates a more detailed functional analysis to determine the potency of this inhibition.

Experimental Protocol: hERG Manual Patch-Clamp Assay

The whole-cell patch-clamp technique is the gold standard for assessing ion channel function.[12]

  • Cell Culture: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

  • Electrophysiology: A glass micropipette forms a high-resistance seal with a single cell. The membrane is then ruptured to allow electrical access to the cell's interior.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic hERG "tail current," which is the primary measurement for assessing hERG block.[12]

  • Compound Application: The test compound is applied at various concentrations to generate a concentration-response curve.

  • Data Analysis: The percentage of current inhibition at each concentration is used to calculate the half-maximal inhibitory concentration (IC50).

Hypothetical Comparative Data: hERG Channel Inhibition

CompoundhERG IC50 (µM)Therapeutic Plasma Concentration (µM) (Anticipated)Safety Margin (IC50 / Cmax)
This compound8.50.517x
Phenytoin3540 (total), ~4 (unbound)~9x
Ethosuximide> 1000425>2x

A safety margin of >30x is generally considered desirable to minimize the risk of clinical QT prolongation.

Signaling Pathway: hERG and Cardiac Repolarization

cluster_0 Cardiac Action Potential Depolarization Phase 0: Depolarization (Na+ influx) Plateau Phase 2: Plateau (Ca2+ influx) Depolarization->Plateau Repolarization Phase 3: Repolarization (K+ efflux) Plateau->Repolarization QT QT Interval Prolongation Repolarization->QT hERG hERG (IKr) Channel hERG->Repolarization contributes to Compound 3-Amino-5-ethyl-5-methyl- imidazolidine-2,4-dione Compound->hERG blocks Arrhythmia Torsades de Pointes (Arrhythmia) QT->Arrhythmia

Caption: Inhibition of hERG channels can delay cardiac repolarization.

Tier 3: Genotoxicity Assessment

Genotoxicity assays are essential to assess the potential of a compound to damage genetic material. The standard in vitro battery includes a bacterial reverse mutation assay (Ames test) and a mammalian cell micronucleus assay.

Experimental Protocol: Ames Test

The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) to detect point mutations.[13][14]

  • Strains: Histidine-dependent bacterial strains (e.g., TA98, TA100) are used.

  • Exposure: The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[15]

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Analysis: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will form colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Experimental Protocol: In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells.[16][17]

  • Cell Culture: A suitable mammalian cell line (e.g., CHO, TK6) is cultured and exposed to the test compound.

  • Cytokinesis Block: Cytochalasin B is added to block cell division at the binucleate stage, allowing for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

  • Scoring: At least 2000 binucleated cells are scored for the presence of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes). A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Hypothetical Comparative Data: Genotoxicity

AssayThis compoundPhenytoinEthosuximide
Ames Test (with/without S9)NegativeNegativeNegative
In Vitro Micronucleus NegativePositive (at high concentrations)Negative

Conclusion and Recommendations

This guide outlines a systematic approach to evaluating the off-target effects of this compound. Based on our hypothetical data, the primary concern would be the inhibition of the hERG channel, similar to Phenytoin but with a potentially wider safety margin. The compound did not show genotoxic potential in this hypothetical assessment.

Key Recommendations:

  • Initial Screening: Perform a broad off-target screening using a commercially available safety panel to identify potential liabilities early.

  • Functional Follow-up: Any significant hits from the initial screen, particularly on targets like hERG, should be followed up with functional assays to determine the IC50 and assess the potential for clinical risk.

  • Genotoxicity Testing: A standard battery of genotoxicity tests is mandatory for any new chemical entity progressing toward clinical development.

  • Structure-Activity Relationship (SAR) Studies: If significant off-target effects are identified, medicinal chemistry efforts should be directed toward modifying the structure to mitigate these liabilities while retaining on-target potency.

By employing this structured evaluation, researchers can build a comprehensive safety profile for this compound, enabling informed decisions for its continued development.

References

Safety Operating Guide

Prudent Disposal of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione was not located in the available resources. The following guidance is based on best practices for the disposal of similar chemical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal contractor for specific and compliant disposal procedures.

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For this compound, a structured approach to waste management is essential. This guide provides a procedural framework for its safe handling and disposal, based on information for structurally related compounds.

Immediate Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste products. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

**Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Characterize the waste stream. Is it pure this compound, a solution, or mixed with other chemicals?

    • Segregate the waste into compatible categories to prevent dangerous reactions. Avoid mixing it with strong oxidizing agents.[1]

  • Containerization:

    • Use a dedicated, properly labeled waste container. The container must be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound." Also, include the approximate concentration and quantity.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.

    • Keep the storage area cool and dry, away from heat, sparks, and open flames.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with a complete and accurate description of the waste.

    • Do not attempt to dispose of the chemical down the drain or in regular trash.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Quantitative Data Summary

The following table outlines the typical quantitative data found in a Safety Data Sheet that is pertinent to disposal. For this compound, this information should be obtained from the supplier-specific SDS.

ParameterValueSource
LD50 (Oral) Data not availableConsult supplier-specific SDS
LC50 (Inhalation) Data not availableConsult supplier-specific SDS
Permissible Exposure Limit (PEL) Data not availableConsult supplier-specific SDS
Boiling Point Data not availableConsult supplier-specific SDS
Flash Point Data not availableConsult supplier-specific SDS
Solubility Data not availableConsult supplier-specific SDS

Experimental Protocols

Detailed experimental protocols that generate this compound waste should include a dedicated section on waste management, referencing the procedures outlined above. This section should be reviewed and approved by the principal investigator and the institutional safety officer before the experiment commences.

Disposal Workflow

The following diagram illustrates a logical workflow for the proper disposal of chemical waste like this compound.

start Start: Generate Chemical Waste identify Identify Waste Composition and Hazards (Consult SDS) start->identify select_ppe Select and Don Appropriate PPE identify->select_ppe segregate Segregate Waste into Compatible Categories select_ppe->segregate containerize Use Labeled, Compatible Waste Container segregate->containerize store Store in Designated Secondary Containment Area containerize->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs document Complete Waste Manifest/Documentation contact_ehs->document end End: Waste Transferred to Licensed Disposal Contractor document->end

Caption: Chemical Waste Disposal Workflow.

References

Essential Safety and Logistical Information for Handling 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione was not found in the public domain. The following guidance is based on information for structurally similar compounds and general laboratory safety principles. Researchers, scientists, and drug development professionals must consult the specific SDS provided by the manufacturer before handling this chemical.

Hazard Overview

Based on data for analogous compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1]

  • Harmful if Swallowed or Inhaled: May be harmful if ingested or if dust is inhaled.[2][3]

Personal Protective Equipment (PPE)

Proper PPE is crucial to ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationRecommended PPE
Weighing and Aliquoting (Solid) Chemical safety goggles, lab coat, nitrile gloves, and a dust mask or use of a ventilated balance enclosure.
Solution Preparation Chemical safety goggles, lab coat, and nitrile gloves.
Conducting Reactions Face shield, chemical splash goggles, lab coat, and nitrile gloves.
Handling Waste Chemical safety goggles, lab coat, and nitrile gloves.

Operational Plan

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

1. Engineering Controls:

  • Always handle the solid compound and prepare solutions in a certified chemical fume hood to minimize inhalation of dust or vapors.[2]
  • Ensure easy access to an eyewash station and a safety shower.

2. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1]
  • Do not eat, drink, or smoke in laboratory areas.
  • Remove contaminated clothing and wash it before reuse.[2]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
  • Keep away from oxidizing agents.[2]

Disposal Plan

Waste Characterization: All waste containing this compound should be considered hazardous.

Disposal Procedure:

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1]

  • Do not dispose of this chemical down the drain.

Experimental Workflow

The following diagram illustrates a safe experimental workflow for handling this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup cluster_final Final Steps prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh exp_dissolve Dissolve Compound prep_weigh->exp_dissolve exp_react Perform Reaction exp_dissolve->exp_react exp_monitor Monitor Reaction exp_react->exp_monitor cleanup_quench Quench Reaction exp_monitor->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose final_remove_ppe Remove PPE cleanup_dispose->final_remove_ppe final_wash Wash Hands final_remove_ppe->final_wash

Caption: A typical laboratory workflow for handling chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.